molecular formula C7H13BrO2 B1652954 Methyl 2-bromo-3,3-dimethylbutanoate CAS No. 16495-40-2

Methyl 2-bromo-3,3-dimethylbutanoate

Cat. No.: B1652954
CAS No.: 16495-40-2
M. Wt: 209.08 g/mol
InChI Key: OLCDNKISRYJVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-3,3-dimethylbutanoate (CAS 16495-40-2) is a valuable ester reagent in organic and pharmaceutical synthesis. Its molecular formula is C7H13BrO2, with a molecular weight of 209.08 g/mol . The compound features a bromine atom alpha to the carbonyl group, activated for nucleophilic substitution, and a sterically hindered 3,3-dimethylbutanoate backbone. This structure makes it a versatile building block for constructing complex molecules, particularly in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds. Researchers utilize this compound as a key intermediate in synthesizing more complex structures, such as its use in preparing methyl 2-amino-3,3-dimethylbutanoate (a tert-leucine derivative) . It is essential to handle this compound with care; it carries GHS warning statements H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation . For optimal stability and longevity, the product must be stored under an inert atmosphere and at a constant cold temperature of 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-7(2,3)5(8)6(9)10-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCDNKISRYJVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50524246
Record name Methyl 2-bromo-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16495-40-2
Record name Methyl 2-bromo-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-bromo-3,3-dimethylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-bromo-3,3-dimethylbutanoate (CAS 16495-40-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-bromo-3,3-dimethylbutanoate, a key building block in organic synthesis. From its fundamental physicochemical properties to its applications in the synthesis of complex molecules, this document serves as a critical resource for professionals in the chemical and pharmaceutical sciences.

Core Molecular Attributes

This compound is a halogenated ester characterized by a sterically demanding tert-butyl group adjacent to the stereocenter at the α-carbon. This structural feature significantly influences its reactivity and makes it a valuable synthon for introducing the 3,3-dimethylbutyl moiety in medicinal chemistry and materials science.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol [1]
CAS Number 16495-40-2[1]
Appearance Colorless to light yellow liquid (for related compounds)
Boiling Point No data available[2]
Density No data available
Refractive Index No data available
Predicted XlogP 2.7[3]
Storage Sealed in dry, 2-8°C[1]

Synthesis of this compound

The primary route for the synthesis of α-bromo esters like this compound is through the esterification of the corresponding α-bromo carboxylic acid. The α-bromo carboxylic acid itself is typically prepared via the Hell-Volhard-Zelinsky reaction.[4][5][6][7]

Hell-Volhard-Zelinsky Reaction for 2-bromo-3,3-dimethylbutanoic acid

This reaction involves the α-bromination of a carboxylic acid using bromine and a catalytic amount of phosphorus tribromide (PBr₃).[4][5][6][7]

Reaction Pathway:

Caption: General pathway for the Hell-Volhard-Zelinsky reaction.

Experimental Protocol (General Procedure):

  • Acid Bromide Formation: 3,3-dimethylbutanoic acid is treated with a catalytic amount of phosphorus tribromide (PBr₃) to form the corresponding acid bromide in situ.[4]

  • Enolization: The acid bromide tautomerizes to its enol form.[4]

  • Bromination: The enol then undergoes electrophilic attack by bromine at the α-carbon.[4]

  • Hydrolysis: The resulting 2-bromo-3,3-dimethylbutanoyl bromide is then hydrolyzed with water to yield 2-bromo-3,3-dimethylbutanoic acid.

Esterification

The resulting α-bromo acid can be esterified to the methyl ester using standard methods, such as Fischer esterification (reaction with methanol in the presence of a strong acid catalyst). A more direct approach involves quenching the Hell-Volhard-Zelinsky reaction with methanol instead of water, which directly yields the α-bromo ester.[7]

Reaction Pathway for Direct Esterification:

Esterification AlphaBromoAcylBromide 2-Bromo-3,3-dimethylbutanoyl Bromide Methanol Methanol (CH₃OH) FinalProduct This compound Methanol->FinalProduct Quenching

Caption: Direct esterification following the Hell-Volhard-Zelinsky reaction.

Spectroscopic Profile

Detailed experimental spectroscopic data for this compound is not widely available. However, predicted data and analysis of related compounds can provide valuable insights for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three protons of the methyl ester, and a singlet for the single proton at the α-carbon. The chemical shift of the α-proton will be significantly downfield due to the deshielding effects of the adjacent bromine atom and carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the α-carbon bearing the bromine, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the methyl carbon of the ester. The signal for the α-carbon will be in the range typical for carbons attached to a bromine atom.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and identifying fragmentation patterns. The presence of bromine is readily identified by the characteristic M+2 isotope pattern with an approximate 1:1 ratio.[8][9]

Predicted Fragmentation:

  • Molecular Ion (M⁺): A pair of peaks at m/z 208 and 210, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Loss of Methoxy Group (-OCH₃): A fragment at m/z 177/179.

  • Loss of Carbomethoxy Group (-COOCH₃): A fragment at m/z 149/151.

  • Alpha-cleavage: Loss of the tert-butyl group to give a fragment at m/z 151/153.

  • Formation of the tert-butyl cation: A prominent peak at m/z 57.[9]

Predicted Collision Cross Section (CCS) Values: [3]

Adductm/zPredicted CCS (Ų)
[M+H]⁺209.01717139.4
[M+Na]⁺230.99911150.2

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the α-bromo ester functionality. The bulky tert-butyl group can introduce significant steric hindrance, influencing reaction rates and, in some cases, necessitating modified reaction conditions.

The Reformatsky Reaction

A cornerstone application of α-halo esters is the Reformatsky reaction, which is used to form β-hydroxy esters.[10][11][12][13][14][15] This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) which then adds to a carbonyl compound.[10][12][13][15]

Reaction Workflow:

Reformatsky_Workflow cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Workup cluster_step4 Final Product Start This compound + Zinc (Zn) Addition Reformatsky Enolate + Aldehyde/Ketone Start->Addition Forms Organozinc Reagent Workup Acidic Workup Addition->Workup Forms Zinc Alkoxide Product β-Hydroxy Ester Workup->Product Protonation

Caption: Experimental workflow for the Reformatsky reaction.

Challenges and Considerations with Sterically Hindered Substrates:

The significant steric bulk of the tert-butyl group in this compound can lead to slower reaction rates and lower yields in the Reformatsky reaction.[11] To overcome these challenges, the following modifications can be employed:

  • Highly Activated Zinc: Using freshly prepared, highly activated zinc can improve the rate of organozinc formation.

  • Alternative Promoters: More powerful reducing agents like samarium(II) iodide (SmI₂) can be used in a "Reformatsky-type" reaction, often at lower temperatures.[11]

Role in Drug Development

The tert-butyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability and modulate pharmacokinetic properties.[16] The incorporation of bulky alkyl groups can prevent enzymatic degradation of the drug molecule, leading to a longer half-life. This compound serves as a valuable building block for introducing this sterically demanding group into potential drug candidates.[16]

Safety and Handling

General Hazards:

  • Flammable: Related bromoalkanes are often flammable liquids and vapors.[1][8][17][18][19] Keep away from heat, sparks, open flames, and other ignition sources.[1][8][17][18][19]

  • Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1][8][17][18][19]

  • Respiratory Irritant: May cause respiratory irritation.[1][8][17][18][19]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Recommended storage is sealed in dry conditions at 2-8°C.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][8][17][18][19]

First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique structural feature, a sterically hindered tert-butyl group, presents both challenges and opportunities in synthetic chemistry. While further experimental data on its physicochemical properties and a dedicated safety data sheet are needed for a complete profile, the existing knowledge on related compounds provides a solid foundation for its use in research and development. Its potential for introducing metabolically stable moieties makes it a compound of significant interest for drug discovery and development professionals.

References

Sources

Sterically hindered alpha-bromo esters for organic synthesis

Sterically Hindered -Bromo Esters: A Technical Guide for Organic Synthesis

Executive Summary: The Steric Advantage

Sterically hindered



radical processesmetal insertion reactionsmodern transition-metal catalyzed cross-couplings

This guide provides validated protocols for their synthesis and strategies to exploit their unique reactivity profiles in drug discovery and polymer chemistry.

Synthesis of Tertiary -Bromo Esters

The preparation of these esters requires careful control to prevent

Protocol A: The Acid Chloride Method (High Purity/Lab Scale)

This method is preferred for synthesizing complex esters (e.g., tert-butyl esters or functionalized alcohols) where the alcohol is valuable.

  • Substrate: 2-Bromo-2-methylpropionyl bromide (commercially available or prepared from the acid +

    
    ).
    
  • Reagents: Anhydrous Dichloromethane (DCM), Triethylamine (

    
    ) or Pyridine, Alcohol (
    
    
    ).

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Charge: Add the alcohol (1.0 equiv) and

    
     (1.1 equiv) to anhydrous DCM (0.2 M concentration).
    
  • Cooling: Cool the mixture to 0°C using an ice bath. Critical: Low temperature prevents elimination of HBr from the acyl bromide.

  • Addition: Add 2-Bromo-2-methylpropionyl bromide (1.05 equiv) dropwise via syringe pump or addition funnel over 30 minutes.

    • Observation: A white precipitate (

      
      ) will form immediately.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup: Quench with saturated

    
    . Wash organic layer with 1M HCl (to remove amine), then brine. Dry over 
    
    
    .
  • Purification: Vacuum distillation is preferred. If chromatography is needed, use neutral alumina (silica is often too acidic and can induce elimination).

Protocol B: The "Hell-Volhard-Zelinsky" Modification (Industrial Scale)

For simple esters (methyl/ethyl), direct bromination of the acid followed by esterification is more cost-effective.

  • Bromination: Isobutyric acid is treated with

    
     and catalytic 
    
    
    (or red phosphorus) at 70-80°C to yield
    
    
    -bromoisobutyryl bromide.
  • Esterification: The crude acid bromide is quenched directly into the desired alcohol (e.g., Ethanol) at low temperature.

  • Purification: Fractional distillation.

Visualization: Synthesis Logic & Elimination Risk

The following diagram illustrates the competing pathways during synthesis and the critical control points.

SynthesisPathStartAcid Chloride(2-Bromo-2-methylpropionyl bromide)IntermediateTetrahedralIntermediateStart->IntermediateNucleophilic Attack(0°C)AlcoholAlcohol (R-OH)+ Base (Et3N)Alcohol->IntermediateProductTertiary alpha-Bromo EsterIntermediate->ProductCl- Elimination(Desired Path)SideProductMethacrylate(Elimination Product)Intermediate->SideProductHBr Elimination(High Temp / Strong Base)

Caption: Pathway competition between substitution (ester formation) and elimination. Temperature control is the deciding factor.

Reactivity Profile & Applications

A. The Reformatsky Reaction (The "Gold Standard")

While Grignard reagents fail with sterically hindered ketones (due to enolization or reduction), the Reformatsky reagent (organozinc) is less basic and highly nucleophilic, making it ideal for forming crowded C-C bonds.

  • Mechanism: Zinc inserts into the C-Br bond to form a Zinc enolate dimer.

  • Key Advantage: Compatible with substrates containing

    
    -protons (no self-condensation).
    

Standard Reformatsky Protocol for Hindered Substrates:

  • Activation: Suspend Zinc dust (1.5 equiv) in THF. Activate with TMSCl (5 mol%).

  • Initiation: Add 10% of the

    
    -bromo ester. Warm slightly until exotherm/foaming starts.
    
  • Addition: Add the remaining ester and the ketone (electrophile) dropwise to maintain gentle reflux.

  • Workup: Acidic quench (

    
    ) breaks the zinc chelate.
    
B. Nickel-Catalyzed Cross-Coupling (The Modern Approach)

Historically, cross-coupling tertiary alkyl halides was impossible due to slow oxidative addition and rapid

Gregory Fu’s research


  • Catalyst System:

    
     (10 mol%) + Pybox or Bathophenanthroline ligand.
    
  • Mechanism: Radical oxidative addition (single electron transfer) followed by metal capture.

Data: Comparison of Coupling Efficiency (Fu Conditions)

Electrophile TypeCatalystYield (Ar-ZnX coupling)Notes
Primary Alkyl-Br Pd(

)

< 5%

-H elimination dominates
Tertiary

-Bromo Ester
Ni / Pybox 85-95% Radical mechanism bypasses elimination
Tertiary

-Bromo Ester
Pd / Ligand0%Steric failure
C. Atom Transfer Radical Polymerization (ATRP)

These esters are the standard initiators for ATRP (e.g., synthesis of PMMA). The tertiary radical formed is stabilized by the carbonyl group and the methyl groups, ensuring fast initiation relative to propagation (

Mechanistic Visualization: Ni-Catalyzed Cross-Coupling

This diagram outlines the radical mechanism utilized in modern cross-coupling of these hindered substrates.

NiCatalysisNi0Ni(I)-LActive CatalystNi2Ni(II)-BrSpeciesNi0->Ni2SET (Single Electron Transfer)RBrTertiaryalpha-Bromo EsterRadicalTertiary AlkylRadical (R•)RBr->RadicalHomolysis via SETNi3Ni(III)-RIntermediateRadical->Ni3Radical Rebound/CaptureNi2->Ni3+ Nucleophile (Transmetallation)Ni3->Ni0Regenerates CatalystProdCoupled Product(Quaternary Center)Ni3->ProdReductive EliminationNuNucleophile(Organozinc/Boron)

Caption: The catalytic cycle for Ni-catalyzed cross-coupling of tertiary alpha-bromo esters via a radical intermediate.

Troubleshooting & Optimization

  • Problem: Low yield in substitution reactions.

    • Cause: You are attempting

      
       on a tertiary center.
      
    • Solution: Switch to Silver-mediated

      
        (if nucleophile is weak) or Reformatsky/Radical  pathways.
      
  • Problem: Product contains alkene (methacrylate).

    • Cause: Reaction temperature too high or base is too strong/bulky (e.g., t-BuOK).

    • Solution: Use weaker bases (

      
      , Pyridine) and keep T < 0°C during synthesis.
      
  • Problem: Stalled Reformatsky reaction.

    • Cause: Passivated Zinc surface.

    • Solution: Wash Zn with dilute HCl, then water/acetone/ether and dry in vacuo, or add TMSCl/1,2-dibromoethane as chemical activators.

References

  • Preparation of Esters from Acid Chlorides : Organic Syntheses, Coll. Vol. 3, p. 142 (1955).

  • The Reformatsky Reaction : Organic Reactions, 1951, 1, 1.

  • Nickel-Catalyzed Cross-Couplings of Unactivated Tertiary Alkyl Halides : Zultanski, S. L., & Fu, G. C. (2013). Journal of the American Chemical Society, 135(2), 624-627.

  • ATRP Initiators and Mechanism : Matyjaszewski, K., & Xia, J. (2001). Chemical Reviews, 101(9), 2921-2990.

  • Synthesis of Ethyl

    
    -Bromoisobutyrate : ChemicalBook Protocols. 
    

Strategic Sourcing & Technical Utilization of Methyl 2-Bromo-3,3-Dimethylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists in Drug Development.[1]

Executive Summary

Methyl 2-bromo-3,3-dimethylbutanoate (CAS 16495-40-2), often colloquially referred to as methyl


-bromo-tert-butylacetate , is a critical steric scaffold in modern medicinal chemistry.[1] Its primary value lies in its role as the immediate precursor to tert-Leucine  (2-amino-3,3-dimethylbutanoic acid), a non-proteinogenic amino acid essential for the synthesis of high-profile protease inhibitors such as Atazanavir  (HIV) and Boceprevir  (HCV).[1]

This guide addresses the frequent nomenclature confusion surrounding this molecule, outlines its critical impurity profiles, and provides a validated sourcing strategy for researchers and scale-up chemists.[1]

Chemical Profile & Disambiguation

Crucial Warning: The trivial name "methyl


-bromo-tert-butylacetate" is chemically ambiguous and frequently leads to procurement errors.[1] It is often confused with tert-butyl bromoacetate, a completely different structural motif.[1]
Identity Verification
FeatureTarget Molecule Common False Positive
IUPAC Name This compound tert-Butyl bromoacetate
Structure Methyl ester of

-bromo-tert-butylacetic acid
tert-Butyl ester of bromoacetic acid
CAS Number 16495-40-2 5292-43-3
Formula


Key Moiety Sterically hindered

-carbon (Chiral center)
Non-hindered

-carbon (Achiral)
Application tert-Leucine synthesis, Steric bulk introductionGlycine linker synthesis, N-alkylation

Technical Insight: The steric bulk of the tert-butyl group at the


-position in the target molecule significantly retards nucleophilic substitution rates compared to linear analogs, requiring specialized reaction conditions (e.g., high pressure or specific catalysis) for downstream derivatization.[1]

Technical Applications: The tert-Leucine Value Chain

The sourcing of this compound is almost exclusively driven by the demand for L-tert-Leucine .[1] The bulky tert-butyl side chain provides exceptional resistance to enzymatic degradation in peptide-mimetic drugs, increasing metabolic stability.[1]

Synthesis Pathway & Critical Control Points

The conversion of this bromo-ester to the amino acid involves amination followed by chiral resolution.[1]

TertLeucinePathway Start 3,3-Dimethylbutyric Acid (Precursor) BromoEster Methyl 2-bromo-3,3- dimethylbutanoate (CAS 16495-40-2) Start->BromoEster HVZ Bromination + Methanolysis RacemicAA Racemic tert-Leucine (Intermediate) BromoEster->RacemicAA Amination (NH3/Pressure) Enzymatic Enzymatic Resolution (Leucine Dehydrogenase) RacemicAA->Enzymatic Kinetic Resolution FinalDrug L-tert-Leucine (API Starting Material) Enzymatic->FinalDrug Yields >99% ee

Figure 1: The critical role of this compound in the synthesis of chiral API intermediates.

Quality Standards & Impurity Landscape

When sourcing this intermediate, "purity" is not a single number. The specific impurities present can derail downstream amination or enzymatic steps.

Critical Impurity Specifications
Impurity TypeOriginLimit (Spec)Impact on Application
Methyl 3,3-dimethylbutyrate Unreacted starting material< 0.5%Competes in amination; difficult to separate due to similar boiling point.[1]
Methyl 2,2-dibromo... Over-bromination< 0.2%Forms side-products that poison enzymatic resolution catalysts.[1]
Free Acid (Bromo acid) Hydrolysis (Moisture)< 1.0%Alters pH in sensitive amination reactions; indicates poor storage.
Water Hygroscopic nature< 0.1%Promotes hydrolysis to the corrosive acid form.

Expertise Note: Due to the steric hindrance of the tert-butyl group, the


-proton is less acidic than in linear esters, making the enolization (and thus bromination) slower.[1] This often leads manufacturers to force conditions, increasing the risk of over-bromination (dibromo species). Always request a Gas Chromatography (GC) trace, not just a CoA, to verify the absence of the dibromo peak.

Sourcing Strategy & Supplier Landscape

Sourcing this compound requires a bifurcated strategy based on your development stage.

Tier 1: Catalog Suppliers (Gram to Kilogram Scale)

Best for: Medicinal Chemistry, Early Process Development. These suppliers offer high purity (>98%) and fast delivery but at a premium price.

  • ChemScene: (Cat. No. CS-0515360) - Reliable stock for CAS 16495-40-2.[1][2]

  • Santa Cruz Biotechnology (SCBT): Focuses on lab-scale reagents; good for reference standards.

  • Sigma-Aldrich (Merck): High reliability, often lists under the IUPAC name.

Tier 2: Custom & Bulk Manufacturers (Kilogram to Metric Ton)

Best for: Pilot Plant, GMP Manufacturing.

  • Boc Sciences: Specializes in fermentation and chiral chemistry; capable of supplying both the bromo-ester and the downstream tert-Leucine.[1]

  • Hangzhou Lingrui Chemical: Known for halogenated aliphatic esters.

  • BenchChem: Aggregator useful for locating bulk stock in Asia.

Sourcing Decision Matrix

SourcingDecision Need Define Requirement Scale Scale? Need->Scale Chirality Is Enantiopurity Required? Scale->Chirality > 1kg Catalog Source: Catalog Suppliers (ChemScene, Sigma) Scale->Catalog < 100g Bulk Source: Bulk Manufacturers (Lingrui, Custom) Chirality->Bulk No (Racemic OK) Skip Strategy Change: Buy L-tert-Leucine directly Chirality->Skip Yes (Need Pure L-isomer)

Figure 2: Decision logic for sourcing the bromo-ester vs. the downstream amino acid.

Handling & Safety Protocols

This compound is an


-halo ester , a class known for potent lachrymatory (tear-inducing) properties and corrosivity.[1]
  • Lachrymator: Handle only in a functioning fume hood. Exposure even to vapors can cause severe eye and respiratory irritation.

  • Corrosivity: The compound can hydrolyze on skin contact to release HBr. Double-gloving (Nitrile + Laminate) is recommended.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress leads to rapid degradation into the acid and HBr, pressurizing the container.

References

  • ChemScene Product Data. this compound (CAS 16495-40-2).[1][2]Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24849708, Methyl bromoacetate (Analogous Safety Data).Link

  • Boc Sciences. Methyl 2-bromo-3-methylbutyrate and related tert-leucine precursors.[1]

  • Organic Syntheses. General Procedures for Alpha-Bromination of Esters.Link

  • BenchChem. Application Notes: Reformatsky Reagents in Natural Product Synthesis.Link

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-bromo-3,3-dimethylbutanoate in Tetrahydrofuran and Diethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the chemical and physical interactions that govern the solubility of halogenated esters in ethereal solvents.

Characterization of Solute and Solvents

A fundamental understanding of the molecular properties of the solute and solvents is paramount to predicting their interactions.

Methyl 2-bromo-3,3-dimethylbutanoate: The Solute

This compound is a halogenated ester with the chemical formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol .[1] Its structure features a polar ester group (-COOCH₃) and a carbon-bromine bond, which introduces polarity. The bulky tert-butyl group, however, contributes significant nonpolar character to the molecule. The presence of both polar and nonpolar regions suggests that its solubility will be highly dependent on the nature of the solvent.

Tetrahydrofuran (THF) and Diethyl Ether: The Solvents

Both THF and diethyl ether are common aprotic solvents in organic chemistry, frequently employed for their ability to dissolve a wide range of organic compounds and their relative inertness under many reaction conditions.[2]

  • Tetrahydrofuran (THF): A cyclic ether, THF is a moderately polar solvent with a dielectric constant of 7.6.[3] It is miscible with water and a broad spectrum of organic solvents.[4][5][6] Its ability to act as a Lewis base allows it to solvate cations, which is particularly useful in reactions involving organometallic reagents.[3]

  • Diethyl Ether (Ether): A linear ether, diethyl ether is considered a relatively nonpolar solvent, though the C-O-C bond does impart some polarity. It is a staple in organic laboratories, particularly for extractions and as a solvent for Grignard reactions.[7][8][9] It is sparingly soluble in water.[10]

PropertyThis compoundTetrahydrofuran (THF)Diethyl Ether
Molecular Formula C₇H₁₃BrO₂C₄H₈O(C₂H₅)₂O
Molecular Weight 209.08 g/mol [1]72.11 g/mol 74.12 g/mol [10]
Boiling Point Data not available66 °C[3][4]34.6 °C[10]
Density Data not available0.8876 g/cm³ (at 20 °C)[3]0.7134 g/cm³[7][10]
Key Features Halogenated ester with polar and nonpolar regionsModerately polar, cyclic ether, water-miscible[3][4]Low polarity, linear ether, sparingly water-soluble[10]

Theoretical Assessment of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[11] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Given the molecular structure of this compound, which contains both a polar ester functional group and a nonpolar alkyl backbone, it is anticipated to be readily soluble in both THF and diethyl ether. The reasoning is as follows:

  • Dispersion Forces: The alkyl portions of all three molecules (the tert-butyl group of the solute, and the alkyl chains of THF and ether) will interact favorably through London dispersion forces.

  • Dipole-Dipole Interactions: The polar C-O bonds in both THF and diethyl ether can engage in dipole-dipole interactions with the polar ester group and the C-Br bond of the solute. THF, being more polar than diethyl ether, may offer slightly enhanced solubility due to stronger dipole-dipole interactions.

The extensive use of ethereal solvents like THF and diethyl ether for reactions involving α-bromo esters, such as in Reformatsky and Grignard reactions, provides strong circumstantial evidence for their high solubility.[9][12][13][14] In these reactions, the bromoester must be fully dissolved to react with the metal and the carbonyl compound.

Based on this analysis, it is highly probable that This compound is miscible or at least highly soluble in both tetrahydrofuran and diethyl ether at standard laboratory temperatures.

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility, the following detailed experimental protocol is provided. This method is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective:

To determine the solubility of this compound in THF and diethyl ether at a specified temperature (e.g., 25 °C) in g/100 mL.

Materials and Equipment:
  • This compound (purity ≥98%)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Calibrated volumetric flasks (10 mL)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (0.45 µm, PTFE)

  • Rotary evaporator

  • Drying oven

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solute Weigh Solute mix Mix Solute & Solvent prep_solute->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Equilibrate at 25°C mix->equilibrate saturate Ensure Saturation (Excess Solute) equilibrate->saturate filter Filter Aliquot saturate->filter weigh_aliquot Weigh Filtered Aliquot filter->weigh_aliquot evaporate Evaporate Solvent weigh_aliquot->evaporate weigh_residue Weigh Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure:
  • Preparation:

    • Set the thermostatically controlled water bath to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Place sealed vials of THF and diethyl ether in the water bath to allow them to reach thermal equilibrium.

  • Sample Preparation:

    • To a series of clean, dry glass vials, add an excess amount of this compound. The exact amount is not critical, but there must be undissolved solid present after equilibration to ensure a saturated solution. A starting point of approximately 1-2 grams per 10 mL of solvent is recommended.

    • Using a calibrated pipette or syringe, add a precise volume (e.g., 5.00 mL) of the temperature-equilibrated solvent (THF or diethyl ether) to each vial containing the solute.

    • Add a small magnetic stir bar to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation, which is especially critical for the highly volatile diethyl ether.[10]

    • Place the vials in the thermostatically controlled water bath and stir the contents vigorously for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solute remains.

  • Sample Extraction and Analysis:

    • After equilibration, stop the stirring and allow the undissolved solid to settle for at least 1 hour, while the vials remain in the water bath.

    • Carefully draw a known volume (e.g., 2.00 mL) of the clear supernatant into a syringe fitted with a PTFE syringe filter. This step is crucial to remove any undissolved microcrystals.

    • Dispense the filtered, saturated solution into a pre-weighed, clean, dry vial.

    • Immediately record the mass of the vial containing the filtered aliquot.

    • Remove the solvent under reduced pressure using a rotary evaporator. Gentle heating may be applied, but care should be taken to avoid decomposition of the solute.

    • Once all the solvent has been removed, place the vial in a drying oven at a moderate temperature (e.g., 40-50 °C) under vacuum for several hours to remove any residual solvent.

    • Allow the vial to cool to room temperature in a desiccator, and then weigh it to determine the mass of the dissolved solute (the residue).

  • Calculation:

    • Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved solute from the total mass of the aliquot.

    • Calculate the density of the solvent at the experimental temperature if not known.

    • Determine the volume of the solvent in the aliquot using its mass and density.

    • The solubility is then calculated as follows:

      Solubility ( g/100 mL) = (Mass of Residue / Volume of Solvent in Aliquot) x 100

  • Validation:

    • Repeat the experiment at least three times for each solvent to ensure the results are reproducible and to calculate an average and standard deviation.

Safety Considerations

  • Diethyl Ether and THF: Both solvents are highly flammable and can form explosive peroxides upon exposure to air and light.[2][4][7] Always work in a well-ventilated fume hood, away from ignition sources. Ensure containers are tightly sealed and stored appropriately. Commercial ethers often contain inhibitors like BHT to reduce peroxide formation.[7]

  • This compound: As a halogenated organic compound, it should be handled with care. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

Based on a thorough analysis of its molecular structure and the properties of tetrahydrofuran and diethyl ether, this compound is expected to exhibit high solubility in both solvents. The provided experimental protocol offers a robust and reliable method for researchers to quantitatively determine these solubility values. This information is invaluable for the effective design of synthetic routes, optimization of reaction conditions, and the development of purification strategies in academic and industrial research settings.

References

  • Wikipedia. Diethyl ether. [Link]

  • Vedantu. Diethyl Ether: Structure, Properties & Uses Explained. [Link]

  • GIGAGER. What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. [Link]

  • East Harbour Group. Chemicals Explained: Diethyl Ether. [Link]

  • LookChem. Properties and Stability of Tetrahydrofuran. [Link]

  • Reaxys. Tetrahydrofuran Solvent Properties. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [No URL available]
  • Unknown Source.
  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [No URL available]
  • Scribd. Experiment 1. Solubility of Organic Compounds | PDF. [Link]

  • Unknown Source. Solubility of Organic Compounds. [No URL available]
  • Unknown Source. Grignard Reaction. [No URL available]
  • PubChem. 2-Bromo-3,3-dimethylbutanoic Acid. [Link]

  • Unknown Source. 25. The Grignard Reaction. [No URL available]
  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Filo. Write the equation for the preparation of a Grignard reagent using 2-brom... [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Reformatsky Reaction Using Methyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Steric Hindrance in the Reformatsky Reaction

The Reformatsky reaction, a cornerstone of carbon-carbon bond formation, facilitates the synthesis of β-hydroxy esters through the reaction of an α-haloester with a carbonyl compound, mediated by metallic zinc.[1][2][3] This versatile reaction proceeds under neutral conditions, offering a distinct advantage over the base or acid-catalyzed aldol reaction.[4] The key intermediate, an organozinc reagent often termed a "Reformatsky enolate," is notably less reactive than its Grignard or organolithium counterparts, which prevents undesired reactions with the ester functionality.[5][6][7]

This application note provides a detailed protocol and technical guidance for employing methyl 2-bromo-3,3-dimethylbutanoate in the Reformatsky reaction. The prominent tert-butyl group adjacent to the reactive center in this substrate introduces significant steric hindrance.[8] This steric impediment can temper reactivity, often leading to slower reaction rates and diminished yields under conventional conditions.[8] However, the successful synthesis of β-hydroxy esters bearing a quaternary carbon center is of considerable interest, particularly in medicinal chemistry, where such motifs can impart valuable conformational constraints and enhance metabolic stability. This guide will explore strategies to overcome these steric challenges, including the critical step of zinc activation and optimization of reaction parameters.

Reaction Mechanism: The Journey from α-Haloester to β-Hydroxy Ester

The Reformatsky reaction unfolds in a sequential, two-step process.[9][10] The initial and often rate-determining step is the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloester.[5][6][11] This insertion forms the crucial organozinc reagent, the Reformatsky enolate. This intermediate can exist as a dimer in the solid state.[6][7] Subsequently, the enolate coordinates to the carbonyl oxygen of the aldehyde or ketone, proceeding through a six-membered chair-like transition state to forge the new carbon-carbon bond.[6][12] An acidic workup then protonates the resulting zinc alkoxide to yield the final β-hydroxy ester and zinc(II) salts.[6][12]

Reformatsky_Mechanism ester This compound enolate Reformatsky Enolate (Organozinc Reagent) ester->enolate  Oxidative Addition  with Zn(0) carbonyl Aldehyde/Ketone transition_state Six-Membered Chair Transition State carbonyl->transition_state zinc Zn(0) zinc->enolate enolate->transition_state  Coordination & Nucleophilic Attack alkoxide Zinc Alkoxide transition_state->alkoxide  C-C Bond Formation product β-Hydroxy Ester alkoxide->product  Acidic Workup (H₃O⁺)

Caption: The reaction mechanism of the Reformatsky reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized procedure that should be optimized for specific carbonyl substrates. The activation of zinc is a critical first step for a successful reaction.

Zinc Activation (Essential Pre-treatment)

The passivating layer of zinc oxide on commercially available zinc dust can impede the reaction.[9][10] Activation is therefore crucial.

  • Method 1: Acid Washing

    • Place zinc dust (3 equivalents relative to the α-bromoester) in a flask.

    • Add dilute HCl (e.g., 2 M) and stir for 1-2 minutes to etch the surface.

    • Decant the acid and wash the zinc sequentially with deionized water, ethanol, and finally diethyl ether or THF.

    • Thoroughly dry the activated zinc under high vacuum with gentle heating.

  • Method 2: Iodine/TMSCl Activation

    • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), place the zinc dust (3 eq.).

    • Add a few crystals of iodine.[13]

    • Gently warm the flask with a heat gun until the purple iodine vapor dissipates, indicating surface activation.[8]

    • Alternatively, a small amount of trimethylsilyl chloride (TMSCl) can be added to the zinc suspension in an anhydrous solvent and stirred for 15-20 minutes.[12][14]

Reformatsky Reaction Procedure

Experimental_Workflow setup 1. Apparatus Setup (Flame-dried, inert atmosphere) zinc_activation 2. Zinc Activation (e.g., Iodine method) setup->zinc_activation reagent_prep 3. Reagent Solution Preparation (α-bromoester + carbonyl in THF) zinc_activation->reagent_prep addition 4. Slow Addition of Reagents to Activated Zinc Suspension reagent_prep->addition reaction 5. Reaction Monitoring (TLC, GC-MS) addition->reaction workup 6. Aqueous Workup (Quench with sat. NH₄Cl) reaction->workup extraction 7. Product Extraction (e.g., Diethyl ether) workup->extraction purification 8. Purification (Column Chromatography) extraction->purification

Caption: A typical experimental workflow for the Reformatsky reaction.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet (Argon or Nitrogen), add the activated zinc dust (3.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in anhydrous THF.

  • Initiation and Addition: Add a small portion (approx. 10%) of the reagent solution from the dropping funnel to the zinc slurry. The reaction mixture may need to be gently warmed to initiate the reaction, which is often indicated by a slight exotherm or the appearance of a cloudy precipitate. Once initiated, add the remainder of the reagent solution dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can be prolonged (6-24 hours) due to the steric hindrance of the substrate.[8]

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[15]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic extracts with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Key Reaction Parameters

The successful execution of the Reformatsky reaction with a sterically demanding substrate like this compound hinges on careful control of several parameters. The following table outlines suggested starting conditions for optimization.

ParameterRecommended ConditionRationale & Key Considerations
Stoichiometry
This compound1.0 eq.Limiting reagent.
Carbonyl Compound1.1 - 1.5 eq.A slight excess can help drive the reaction to completion.
Activated Zinc2.0 - 4.0 eq.A significant excess is necessary to ensure a sufficient reactive surface area.
Solvent Anhydrous THF, Diethyl Ether, or a mixture (e.g., Benzene/THF)Must be scrupulously dry. THF is often preferred for its ability to solvate the organozinc intermediate.
Temperature Reflux (typically 40-70 °C depending on solvent)Elevated temperatures are often required to overcome the activation energy associated with the sterically hindered substrate.
Reaction Time 6 - 24 hoursThe reaction is expected to be slower than with less hindered esters. Monitor by TLC or GC-MS.[8]
Alternative Promoter SmI₂ (Samarium(II) Iodide)For a "Reformatsky-type" reaction, SmI₂ is a more potent reducing agent and can be more effective with hindered substrates at low temperatures (e.g., -78 °C).[8][16][17]
Expected Yields Variable (Optimization Required)Initial yields may be modest. Systematic optimization of the parameters above is crucial for improving the outcome.[8]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Reaction Fails to Initiate - Inactive Zinc- Wet glassware or solvents- Low reaction temperature- Reactivate the zinc using one of the methods described. Consider using highly reactive Rieke zinc.[18]- Ensure all glassware is flame-dried and solvents are anhydrous.[15][19]- Gently warm the reaction mixture with a heat gun to initiate.
Low Yield of β-Hydroxy Ester - Incomplete reaction- Steric hindrance- Side reactions (e.g., Wurtz-type coupling of the bromoester)- Increase reaction time and/or temperature.[19]- Consider using a more reactive metal promoter like SmI₂.[16][17]- Ensure slow, controlled addition of the reagents to the zinc slurry to minimize side reactions.
Recovery of Unreacted Starting Material - Insufficient zinc activation- Reaction time too short- Use a higher excess of freshly activated zinc.- Prolong the reaction time and monitor for further conversion.
Formation of Dehydration Product (α,β-unsaturated ester) - Overly acidic workup conditions- High reaction temperatures- Use a milder acidic workup, such as saturated aqueous NH₄Cl.[15]- If possible, conduct the reaction at the lowest effective temperature.

Conclusion

While the steric bulk of the tert-butyl group in this compound presents a tangible challenge, the Reformatsky reaction remains a viable and valuable method for the synthesis of highly substituted β-hydroxy esters. The keys to success lie in the meticulous activation of the zinc metal, the stringent exclusion of moisture, and a willingness to optimize reaction parameters such as temperature and reaction time. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can effectively navigate the intricacies of this reaction to access complex molecular architectures for applications in drug discovery and beyond.

References

  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Ansari, M. I., et al. (2021). Reformatsky reaction as a key step in the synthesis of natural products: A review. Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

  • Bouhlel, E., & Rathke, M. W. (1991). A Convenient Procedure for the Preparation of Reactive Zinc for the Reformatsky Reaction.
  • Choppin, S., et al. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 247–270.
  • Ghorai, P. (2018). Recent Advances & Perspectives in the Asymmetric Reformatsky Reaction. The Chemist, 91(1), Article 7.
  • (2021). Reformatsky reaction as a key step in the synthesis of natural products: A review. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Cao, Q., et al. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling.
  • Choppin, S., et al. (2013). Recent advances in the diastereoselective Reformatsky-type reaction. Chemical Society Reviews, 42(3), 937-949.
  • Organozinc chemistry. (2023, December 26). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Reformatsky Reaction. (2021, March 23). J&K Scientific LLC. Retrieved February 20, 2026, from [Link]

  • Reformatsky reaction. (2024, January 15). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • WO2013114068A2 - Process for the in situ activation of zinc metal. (n.d.). Google Patents.
  • Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition. (2024, January 15). PMC. Retrieved February 20, 2026, from [Link]

  • Reformatsky Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Recent developments in the asymmetric Reformatsky-type reaction. (2018, February 2). Beilstein Journals. Retrieved February 20, 2026, from [Link]

  • Reformatsky Reaction. (n.d.). Cambridge University Press. Retrieved February 20, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. Retrieved February 20, 2026, from [Link]

  • Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. (2023, May 1). Blogger. Retrieved February 20, 2026, from [Link]

  • Reformatsky reaction. (2021, September 9). L.S.College, Muzaffarpur. Retrieved February 20, 2026, from [Link]

  • Reformatsky reaction yield improvment. (2023, June 20). Reddit. Retrieved February 20, 2026, from [Link]

  • SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Reformatsky Reaction. (2025, November 19). PHARMD GURU. Retrieved February 20, 2026, from [Link]

  • The Reformatsky Reaction. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Reformatsky reaction, promising mechanism, and application. (2022, February 4). Chemistry Notes. Retrieved February 20, 2026, from [Link]

  • Reformatsky Reaction. (n.d.). Sathee NEET. Retrieved February 20, 2026, from [Link]

Sources

Using methyl 2-bromo-3,3-dimethylbutanoate as an ATRP initiator

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity ATRP Using Methyl 2-bromo-3,3-dimethylbutanoate

Part 1: Chemical Identity & Mechanistic Fit

This compound (M2B33DMB) is a specialized alkyl halide initiator used in Atom Transfer Radical Polymerization (ATRP). Unlike the ubiquitous ethyl 2-bromoisobutyrate (EBiB), which is a tertiary bromide, M2B33DMB is a secondary bromide featuring a sterically demanding tert-butyl group at the


-position.
Structural Analysis & Selection Logic
  • Class: Sterically Hindered Secondary

    
    -Bromo Ester.
    
  • Structure:

    
    .
    
  • Key Feature: The "neopentyl-like" structure adjacent to the radical center mimics the dormant chain ends of bulky acrylates (e.g., tert-butyl acrylate) more accurately than standard propionates.

Why use M2B33DMB?

  • Structural Mimicry: In ATRP, control is maximized when the initiator structure (

    
    ) closely resembles the dormant polymer chain end (
    
    
    
    ). M2B33DMB is the ideal structural mimic for polymerizing bulky acrylates, ensuring the apparent rate constant of initiation (
    
    
    ) matches the rate of propagation (
    
    
    ).
  • Reduced Back-Strain: The steric bulk of the tert-butyl group stabilizes the radical via steric shielding, reducing the rate of bimolecular termination during the critical early stages of polymerization.

  • Monomer Specificity:

    • Ideal for: Acrylates (Methyl Acrylate, n-Butyl Acrylate, t-Butyl Acrylate) and Styrenics.

    • Not Recommended for: Methacrylates (e.g., MMA). Note: Methacrylates propagate via a tertiary radical. Using a secondary initiator like M2B33DMB results in slow initiation (

      
      ), leading to high dispersity (
      
      
      
      ) unless Halogen Exchange techniques are employed.

Part 2: Experimental Protocol

Workflow: Synthesis of Poly(n-Butyl Acrylate) (PnBA)

This protocol details the synthesis of well-defined PnBA (


 g/mol ) using M2B33DMB.

Reagents & Equipment:

  • Monomer: n-Butyl Acrylate (nBA) [Passed through basic alumina to remove inhibitor].[1]

  • Initiator: this compound (M2B33DMB).

  • Catalyst: Copper(I) Bromide (CuBr) [Purified/Acid-washed].

  • Ligand: PMDETA (

    
    -pentamethyldiethylenetriamine).[2]
    
  • Solvent: Anisole (Optional, used as internal standard).[1]

  • Apparatus: Schlenk line, magnetic stirrer, oil bath (70°C).

Stoichiometry: Target Degree of Polymerization (


) = 100.
Ratio 

.
Step-by-Step Procedure
  • Catalyst Loading (Glovebox or Under Flow):

    • Into a dry 25 mL Schlenk flask equipped with a stir bar, add CuBr (14.3 mg, 0.1 mmol) .

    • Expert Insight: If CuBr appears green (oxidized), wash with glacial acetic acid and ethanol, then dry under vacuum before use. Oxidized catalyst kills efficiency.

  • Solvent & Ligand Addition:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Inject Anisole (2.0 mL) (if using solution polymerization) and PMDETA (21

      
      L, 0.1 mmol)  via gastight syringe.
      
    • Observation: The solution should turn light green/colorless as the Cu-Ligand complex forms.

  • Monomer & Initiator Addition:

    • Inject degassed n-Butyl Acrylate (1.43 mL, 10 mmol) .

    • Perform three Freeze-Pump-Thaw (FPT) cycles to remove dissolved oxygen.

      • Freeze: Liquid

        
         (10 min).
        
      • Pump: High vacuum (<100 mTorr, 5 min).

      • Thaw: Warm water bath (until liquid).

    • After the final thaw, backfill with

      
      .
      
    • Inject M2B33DMB (Initiator) via syringe. Calculate volume based on density/purity (approx 0.1 mmol).

  • Polymerization:

    • Immerse the flask in a pre-heated oil bath at 70°C .

    • Time: Reaction kinetics depend on concentration. For bulk nBA, 90% conversion is typically reached in 4-6 hours.

    • Monitoring: Take aliquots every hour via

      
      -purged syringe for NMR (conversion) and GPC (molecular weight).
      
  • Termination & Purification:

    • Expose the reaction to air (oxidizes Cu(I) to blue/green Cu(II)) and dilute with THF.

    • Pass the solution through a neutral alumina column to remove the copper catalyst.

    • Precipitate into cold methanol/water (50:50) or evaporate solvent if the polymer is low MW.

Part 3: Data & Visualization

Reaction Mechanism: Steric Stabilization

The following diagram illustrates the ATRP equilibrium, highlighting how the bulky tert-butyl group on M2B33DMB protects the radical center, preventing early-stage termination.

ATRP_Mechanism Initiator Initiator (R-X) (M2B33DMB) Transition Transition State (Bulky t-Butyl Shield) Initiator->Transition k_act Activator Activator [Cu(I)/L] Activator->Transition Radical Propagating Radical (R•) Transition->Radical Homolysis Deactivator Deactivator [X-Cu(II)/L] Transition->Deactivator Atom Transfer Radical->Radical + Monomer (k_p) Polymer Dormant Polymer (P-X) Radical->Polymer k_deact (+ Deactivator) Monomer Monomer (Acrylate)

Caption: Activation/Deactivation equilibrium. The t-Butyl group (part of R-X) sterically hinders termination without blocking activation.

Experimental Data: Expected Kinetic Profile

Comparison of M2B33DMB against standard initiators for n-Butyl Acrylate polymerization.

ParameterM2B33DMB (This Protocol)Ethyl 2-bromoisobutyrate (EBiB)Methyl 2-bromopropionate (MBP)
Halide Type Secondary (Steric Bulk)TertiarySecondary (Linear)
Initiation Rate (

)
Balanced (

)
Fast (

)
Balanced (

)
Dispersity (

)
< 1.15 < 1.20< 1.15
Control Mechanism Steric mimicry of chain endElectronic stabilizationStructural similarity
Best Use Case Bulky Acrylates / Stereocontrol Methacrylates (MMA)Standard Acrylates (MA)

Part 4: Troubleshooting & Optimization

1. The "Slow Initiation" Trap (Methacrylates)

  • Symptom: If you use M2B33DMB for Methyl Methacrylate (MMA), you will observe high dispersity (

    
    ) and higher-than-theoretical 
    
    
    
    .
  • Cause: The secondary radical from M2B33DMB is less stable than the tertiary radical of the propagating PMMA chain. The polymer chain grows faster than new chains are initiated (

    
    ).
    
  • Solution: If you must use this initiator for MMA, use Halogen Exchange . Add Cu(II)Cl2 to the initial mix. The stronger C-Cl bond formed at the polymer chain end slows down propagation relative to initiation.

2. Low Conversion / Catalyst Death

  • Cause: Oxygen leakage.

  • Validation: The reaction mixture turns blue/green (Cu(II)) immediately upon heating.

  • Fix: Increase FPT cycles to 4 or add a reducing agent (Tin(II) 2-ethylhexanoate) for ARGET ATRP conditions.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). "Macromolecular Engineering by Atom Transfer Radical Polymerization." Journal of the American Chemical Society.

  • Matyjaszewski Polymer Group. (2024). "ATRP Initiators: Selection and Activity." Carnegie Mellon University.

  • Tang, W., & Matyjaszewski, K. (2006). "Effects of Initiator Structure on Activation Rate Constants in ATRP." Macromolecules.

  • Braunecker, W. A., & Matyjaszewski, K. (2007). "Controlled/Living Radical Polymerization: Features, Developments, and Perspectives." Progress in Polymer Science.

Sources

Synthesis of beta-hydroxy esters with quaternary carbon centers

Application Note: Stereocontrolled Synthesis of -Quaternary -Hydroxy Esters

Executive Summary & Strategic Rationale

The




The Challenge: Constructing all-carbon quaternary centers is inherently difficult due to the high energy penalty associated with forming bonds between sterically crowded centers. Standard aldol reactions often fail or undergo retro-aldol collapse before isolation.

The Solution: This guide details two orthogonal, field-proven protocols to access this motif:

  • Chemical Catalysis (Constructive): The Asymmetric Mukaiyama Aldol Reaction using Copper(II)-Bis(oxazoline) complexes. This method builds the quaternary center directly with high enantioselectivity.

  • Biocatalysis (Resolutive): The Enzymatic Kinetic Resolution of

    
    -disubstituted 
    
    
    -keto esters using Ketoreductases (KREDs). This method is ideal for resolving racemic quaternary precursors when chemical synthesis yields a racemate.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic strategy for your specific substrate.

DecisionMatrixStartTarget: Alpha-Quaternary Beta-Hydroxy EsterIsRacemicIs the Alpha-Quaternary Precursor Available?Start->IsRacemicCheckChiralityIs Enantiopurity Critical?IsRacemic->CheckChiralityNo (Need to build C-C bond)BiocatPROTOCOL B: Biocatalytic Kinetic Resolution(Stereoselective Reduction)IsRacemic->BiocatYes (Racemic Ketone Exists)MukaiyamaPROTOCOL A: Asymmetric Mukaiyama Aldol(Direct Construction)CheckChirality->MukaiyamaYes (>95% ee required)ReformatskyAlternative: Reformatsky ReactionCheckChirality->ReformatskyNo (Racemic OK)

Figure 1: Strategic decision tree for selecting the synthesis pathway based on substrate availability and stereochemical requirements.

Protocol A: Catalytic Asymmetric Mukaiyama Aldol

This protocol utilizes a Chiral Lewis Acid (CLA) to catalyze the addition of a silyl ketene acetal (nucleophile) to an aldehyde (electrophile). The steric bulk of the quaternary center is managed by the "open" transition state of the Mukaiyama aldol, avoiding the steric clashes of closed Zimmerman-Traxler transition states found in traditional aldol reactions.

Mechanistic Insight

The reaction proceeds via a cationic mechanism where the Cu(II)-Box complex binds bidentately to the aldehyde carbonyl, activating it for nucleophilic attack. The geometry of the silyl ketene acetal determines the diastereoselectivity (anti/syn), while the chiral ligand controls facial selectivity.

Experimental Workflow

Reagents & Equipment:

  • Catalyst: Cu(OTf)

    
     (10 mol%) + (S,S)-Ph-Box Ligand (11 mol%).
    
  • Nucleophile: TBS-Silyl Ketene Acetal derived from methyl isobutyrate (for gem-dimethyl center).

  • Electrophile: Benzaldehyde (Representative).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Conditions: -78°C under Argon atmosphere.

Step-by-Step Procedure:

  • Catalyst Formation:

    • In a flame-dried Schlenk flask, combine Cu(OTf)

      
       (36 mg, 0.1 mmol) and (S,S)-Ph-Box ligand (36 mg, 0.11 mmol).
      
    • Add anhydrous DCM (2 mL) and stir at room temperature for 1 hour. The solution should turn a deep blue/green, indicating complex formation.

    • Critical Check: Ensure the solution is clear. Precipitates indicate incomplete complexation or moisture contamination.

  • Substrate Addition:

    • Cool the catalyst solution to -78°C using a dry ice/acetone bath.

    • Add the aldehyde (1.0 mmol) slowly down the side of the flask.

    • Stir for 10 minutes to allow Lewis Acid-Carbonyl coordination.

  • Aldol Addition:

    • Add the silyl ketene acetal (1.2 mmol) dropwise over 5 minutes.

    • Note: Rapid addition can cause local exotherms, eroding enantioselectivity (ee).

    • Stir at -78°C for 12–24 hours. Monitor by TLC (silica, 10% EtOAc/Hexanes).

  • Workup & Hydrolysis:

    • Quench with saturated aqueous NaHCO

      
       at -78°C. Warm to room temperature.
      
    • Extract with DCM (3 x 10 mL).

    • The crude product is a silyl ether. To obtain the

      
      -hydroxy ester, treat the crude oil with TBAF (1.0 M in THF, 1.5 equiv) for 1 hour at 0°C.
      
  • Purification:

    • Flash column chromatography (SiO

      
      ).
      
    • Expected Outcome: 85-95% Yield, >90% ee.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture deactivating the Lewis Acid.Use activated 4Å molecular sieves in the reaction; ensure DCM is distilled from CaH

.
Low ee Non-catalyzed background reaction.Ensure temperature remains strictly at -78°C. Reduce catalyst loading to suppress aggregation but ensure it outcompetes background.
Silyl Migration Product instability.Avoid acidic workup. Perform TBAF deprotection immediately after extraction.

Protocol B: Biocatalytic Kinetic Resolution (DKR/KR)

When the




Kinetic Resolution (KR)
Biocatalytic Workflow

BiocatWorkflowRacemicSubstrateRacemic Alpha-Quat Beta-Keto EsterKRED_ScreenKRED Screening (96-well plate)RacemicSubstrate->KRED_ScreenHit_IDHit Identification (>95% ee, >40% Conv)KRED_Screen->Hit_IDScaleUpScale-Up (pH 7 Buffer, IPA/GDH)Hit_ID->ScaleUpProductChiral Beta-Hydroxy Ester (+ Unreacted Ketone)ScaleUp->Product

Figure 2: Workflow for identifying and scaling up the enzymatic reduction.

Experimental Protocol

Reagents:

  • Enzyme: Codexis KRED Screening Kit (or equivalent commercially available KREDs).

  • Cofactor: NADP+ / NADPH.

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose OR Isopropanol (IPA).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Procedure:

  • Screening (Analytical Scale):

    • Dissolve substrate (racemic

      
      -dimethyl-
      
      
      -keto ester) in DMSO (10 mg/mL).
    • In a 96-well plate, add 2 mg of enzyme powder per well.

    • Add 180 µL of Recycle Mix (Buffer + 1 g/L NADP+ + 200 mM Glucose + 10 U/mL GDH).

    • Add 20 µL of substrate solution.

    • Shake at 30°C for 24 hours. Analyze by Chiral HPLC.

  • Scale-Up (Preparative Scale - 1g):

    • Reaction Vessel: 50 mL round-bottom flask with overhead stirrer.

    • Mix: 25 mL Buffer (pH 7.0) + 1.0 g Glucose + 10 mg NADP+ + 20 mg GDH + 50 mg Optimized KRED (from screen).

    • Substrate Addition: Add 1.0 g of substrate dissolved in 2 mL DMSO (or Toluene biphasic system if solubility is low).

    • Stir: 30°C, 250 rpm. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid production lowers pH).

  • Workup:

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry over MgSO

      
       and concentrate.
      
    • Purification: Separate the chiral alcohol product from the unreacted ketone enantiomer via column chromatography.

Comparative Analysis

FeatureMukaiyama Aldol (Protocol A)Biocatalysis (Protocol B)
Mechanism Lewis Acid Catalysis (C-C Bond Formation)Enzymatic Reduction (C=O to CH-OH)
Primary Utility Constructing the quaternary center from scratch.Resolving existing racemic quaternary centers.
Theoretical Yield 100% (Stereoselective Synthesis)50% (Kinetic Resolution) / 100% (if DKR possible*)
Stereocontrol Tunable via Ligand (Box, Pybox).Fixed by Enzyme (Requires screening).
Scalability Moderate (Requires -78°C, inert atm).High (Ambient temp, aqueous media).
Atom Economy Lower (Silyl group waste).High (Water/Glucose waste).

*Note: Dynamic Kinetic Resolution (DKR) is difficult for quaternary centers due to lack of alpha-proton for racemization.

References

  • Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of the Catalytic Enantioselective Aldol Reaction. Journal of the American Chemical Society.[1] Link

  • Kobayashi, S., et al. (2004). Catalytic Asymmetric Synthesis of All-Carbon Quaternary Stereocenters.[2][3][4][5] Proceedings of the National Academy of Sciences.[2] Link

  • Hollmann, F., et al. (2011). Enzymatic Reduction of Ketones. Green Chemistry. Link

  • Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits & Protocols.Link

  • Trost, B. M., & Jiang, C. (2006). Catalytic Enantioselective Synthesis of Quaternary Stereocenters. Synthesis.[1][2][5][6][7][8][9][10][11][12] Link

Functionalization of peptides using bulky alpha-bromo esters

Application Note: Sterically Controlled Functionalization of Peptides via Bulky -Bromo Esters

Executive Summary

The functionalization of peptides with

bulky



This guide details the protocols for overcoming the "Steric Wall" inherent in these reactions. We focus on two primary methodologies: Chemo-selective Cysteine Alkylation (Thioether formation) and N-Terminal Functionalization , providing optimized conditions to favor nucleophilic substitution (


Mechanistic Insight: The Steric Challenge

The Competition: vs.

The reaction of a peptide nucleophile (amine or thiol) with an



  • Scenario A (Standard): Primary bromide (e.g., Ethyl bromoacetate). Fast

    
    .
    
  • Scenario B (Bulky

    
    -Carbon):  Tertiary bromide (e.g., Ethyl 
    
    
    -bromoisobutyrate). The
    
    
    -methyl groups block the nucleophile, drastically reducing
    
    
    . The basicity of the nucleophile may instead trigger dehydrohalogenation (
    
    
    ), leading to an unreactive methacrylate byproduct.
  • Scenario C (Bulky Ester Group): tert-Butyl bromoacetate. The bulk is distal to the reaction center.

    
     is slower but feasible; the main utility here is introducing an acid-labile protecting group.
    
Nucleophile Selection
  • Thiols (Cysteine): The "Gold Standard." High nucleophilicity and low basicity make thiols ideal for attacking bulky centers with minimal risk of elimination.

  • Amines (N-terminus/Lysine): Harder to control. Often require specific bases (e.g., LiOH) or polar aprotic solvents to enhance nucleophilicity without promoting elimination.

ReactionPathwaysPeptidePeptide Nucleophile(R-NH2 or R-SH)TransitionTransition StatePeptide->TransitionBromoEsterBulky α-Bromo Ester(Steric Hindrance)BromoEster->TransitionProduct_SN2Functionalized Peptide(Substitution Product)Transition->Product_SN2Dominant withThiols/Polar SolventsProduct_E2Elimination Byproduct(Alkene + HBr)Transition->Product_E2Dominant withStrong Bases/Bulky Amines

Figure 1: Kinetic competition between Substitution (



Experimental Protocols

Protocol A: Site-Selective Cysteine Alkylation with Bulky Esters

Application: Introduction of bulky lipophilic groups or protected handles (e.g., tert-butyl esters) for late-stage modification. Mechanism: Thioether formation via

Materials
  • Peptide: Containing a free Cysteine (0.1 mmol).

  • Reagent: tert-Butyl bromoacetate (or similar bulky ester) (1.5 – 3.0 equivalents).

  • Solvent: DMF (Dimethylformamide) or DMSO (for hydrophobic peptides).

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
    .
    
  • Quench: DTT (Dithiothreitol).

Step-by-Step Methodology
  • Solubilization: Dissolve the peptide (crude or purified) in degassed DMF to a concentration of 5–10 mM.

    • Expert Tip: Degassing is critical to prevent disulfide dimerization of the Cysteine before alkylation.

  • Activation: Add DIPEA (3.0 eq). Check pH; ensure it is basic (apparent pH 8–9).

    • Alternative: For extremely bulky esters where reaction rates are slow, use

      
       (2.0 eq) to leverage the "Cesium Effect" (improved solubility and nucleophilicity).
      
  • Addition: Add the bulky

    
    -bromo ester (1.5 eq) dropwise.
    
  • Incubation: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor via LC-MS.[1] Look for the mass shift: +114 Da (for t-butyl acetate) or +Mass of specific ester - 80 Da (HBr).

  • Optimization (If incomplete): If conversion < 50% after 4 hours, add another 1.0 eq of bromo ester and elevate temperature to 35°C. Do not exceed 40°C to avoid racemization or elimination.

  • Quenching: Add DTT (5 eq) to quench excess bromo ester and reduce any formed disulfides.

  • Purification: Dilute with water/0.1% TFA and purify via Preparative HPLC.

Protocol B: N-Terminal Functionalization (On-Resin)

Application: Creating "Peptoids" or N-terminally capped peptides with bulky groups. Challenge: Amines are less nucleophilic than thiols and more prone to protonation.

Materials
  • Resin-Bound Peptide: Free N-terminal amine (Fmoc-deprotected).

  • Reagent: Bulky

    
    -bromo acid (e.g., 
    
    
    -bromoisobutyric acid) or Ester.
    • Note: For N-terminal attachment, it is often chemically superior to use the Acid Bromide or Activated Acid of the bromo-species (Acylation) rather than displacing a bromo-ester (Alkylation). However, if Alkylation is strictly required (to maintain the secondary amine):

  • Reagent (Alkylation route): Bulky

    
    -bromo ester.
    
  • Catalyst: KI (Potassium Iodide) – Finkelstein condition.

Step-by-Step Methodology (Alkylation Route)
  • Swelling: Swell resin (Rink Amide or Wang) in DMF for 30 min.

  • Reagent Prep: Dissolve bulky

    
    -bromo ester (5 eq) in DMF.
    
  • Catalysis: Add KI (0.5 eq). This converts the Bromo-ester to the more reactive Iodo-ester in situ.

  • Base: Add DIPEA (5 eq).

  • Reaction: Shake at RT for 6–12 hours.

    • Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). Note that bulky groups may yield false negatives due to steric shielding.

  • Double Coupling: Drain and repeat steps 2–5 if the reaction is incomplete.

Data Analysis & Troubleshooting

Quantitative Comparison of Conditions

The following table summarizes expected yields based on steric bulk and nucleophile type.

NucleophileReagent TypeSteric BulkMethodTypical YieldMajor Side Product
Cysteine (-SH) BromoacetateLowProtocol A>95%Disulfide (dimer)
Cysteine (-SH)

-Bromoisobutyrate
HighProtocol A (Cs2CO3)60-80%Elimination (Methacrylate)
N-Term (-NH2) BromoacetateLowProtocol B>90%Over-alkylation (Dialkylation)
N-Term (-NH2)

-Bromoisobutyrate
HighProtocol B<30%Unreacted / Elimination
Troubleshooting Guide (Self-Validating Systems)

Problem: LC-MS shows starting material (No Reaction).

  • Cause: Steric hindrance is preventing the

    
     attack.
    
  • Solution: Switch to Finkelstein Conditions . Add 0.5 eq Potassium Iodide (KI) to the reaction. The intermediate Iodo-ester is a better electrophile.

  • Solution 2: Change solvent to DMSO. The higher dielectric constant stabilizes the transition state.

Problem: LC-MS shows mass of [Peptide + Reagent - HBr - 2H].

  • Cause: Elimination (

    
    ) occurred, forming an alkene (e.g., methacrylate) which then reacted via Michael Addition (if Cys is present) or simply stayed as a byproduct.
    
  • Solution: Lower the basicity. Switch from DIPEA to a weaker base like Collidine or use stoichiometric

    
    . Lower the temperature.
    

Problem: N-Terminal Dialkylation.

  • Cause: The secondary amine formed after the first alkylation is still nucleophilic.

  • Solution: Use a massive excess of the bulky bromo ester (to drive mono-alkylation quickly) or use a sterically demanding protecting group strategy (e.g., Ns-protection followed by alkylation and deprotection).

Workflow Visualization

WorkflowStartStart: Target PeptideChoiceSelect NucleophileStart->ChoicePath_CysCysteine (Thiol)Choice->Path_CysPath_NtermN-Terminus (Amine)Choice->Path_NtermStep_Cys1Reduce Disulfides (TCEP/DTT)Path_Cys->Step_Cys1Step_N1Protect Side Chains (Boc/tBu)Path_Nterm->Step_N1Step_Cys2Add Bulky Bromo Ester + Base(Mild: pH 8)Step_Cys1->Step_Cys2Step_Cys3Monitor: +Mass shiftStep_Cys2->Step_Cys3FinishPurified Functionalized PeptideStep_Cys3->FinishStep_N2Add Bulky Bromo Ester + LiOH/KI(Aggressive Conditions)Step_N1->Step_N2Step_N3Risk Check: Dialkylation?Step_N2->Step_N3Step_N3->Finish

Figure 2: Decision tree for functionalizing peptides with bulky

References

  • Submonomer Synthesis of Peptoids. (Detailed protocol on displacement of bromoacetylated resins). National Institutes of Health (PMC). Available at: [Link]

  • LiOH-Mediated N-Monoalkyl

    
    -Amino Acid Esters.  (Protocol for controlled N-alkylation). ResearchGate. Available at: [Link]
    
  • Peptide-EBXs: Enabling Peptide Functionalization. (Advanced functionalization strategies). ChemRxiv. Available at: [Link]

Troubleshooting & Optimization

Improving yield of Reformatsky reaction with hindered substrates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket: #RFM-882-HIND | Topic: Yield Optimization for Hindered Substrates

Introduction: The Steric Challenge

You are likely here because your Reformatsky reaction has stalled. With simple aldehydes, this reaction is robust. However, when applied to hindered ketones (e.g., 17-ketosteroids, quaternary aliphatic ketones) or bulky


-haloesters , the standard activation energy barrier becomes insurmountable for commercial zinc dust.

The failure usually stems from two distinct bottlenecks:

  • The Ignition Failure: Inability to generate the organozinc enolate due to zinc surface passivation.

  • The Steric Wall: The generated enolate is too bulky or stable to attack the crowded carbonyl center.

This guide bypasses standard textbook procedures, focusing on high-impact interventions for difficult substrates.

Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the logic flow below.

Reformatsky_Troubleshooting Start Analyze Reaction Mixture Result1 Mostly Unreacted Haloester & Ketone Start->Result1 No Exotherm Result2 Haloester Consumed, Ketone Remains Start->Result2 Enolate formed Result3 Complex Mixture / Reduced Products Start->Result3 Low Yield Action1 ISSUE: Zinc Passivation SOL: TMSCl Activation or Rieke Zn Result1->Action1 Action2 ISSUE: Nucleophilic Stagnation SOL: Lewis Acid Catalysis (TiCl4) or SmI2 Variant Result2->Action2 Action3 ISSUE: Side Reactions (Wurtz/Aldol) SOL: Dilution & Temp Control Result3->Action3

Figure 1: Diagnostic decision tree for Reformatsky failure modes. Select your intervention based on crude NMR/TLC analysis.

Module 1: Overcoming Ignition Failure (Zinc Activation)

The Problem: Commercial zinc dust is coated in ZnO. In hindered systems, the induction period is prolonged, often leading to a sudden, dangerous exotherm or no reaction at all. The Fix: Chemical scouring of the oxide layer and solubilization of surface intermediates.

Protocol A: Knochel’s TMSCl Activation (Recommended First Line)

Recent mechanistic studies utilizing fluorescence lifetime imaging (FLIM) indicate that Trimethylsilyl Chloride (TMSCl) does not just clean the surface; it aids in the solubilization of the organozinc intermediate , preventing surface clogging [1, 2].

  • Setup: Flame-dry a 3-neck flask under Argon. Add Zinc dust (1.5 equiv).

  • Solvent: Add dry THF (concentration ~1M relative to halide).

  • Activation: Add TMSCl (0.05 equiv) and 1,2-dibromoethane (0.05 equiv).

  • Reflux: Heat to reflux for 5 minutes. The solvent should foam slightly.

  • Addition: Cool to reaction temperature (usually reflux for hindered substrates). Add the

    
    -bromoester/ketone mixture dropwise.[1]
    
Protocol B: Rieke Zinc (For "Dead" Substrates)

If commercial dust fails, you must generate highly reactive zinc (Zn*) in situ by reducing


. This produces a high surface area powder free of oxides [3].
  • Preparation: In a dry flask, suspend anhydrous

    
     (1.1 equiv) in THF.
    
  • Reduction: Add Lithium naphthalenide (2.2 equiv) at 0°C. Stir for 2 hours. The mixture turns black (active Zn).

  • Reaction: Add your hindered substrate directly to this suspension.

Module 2: Breaching the Steric Wall (Lewis Acid Catalysis)

The Problem: Even if the enolate forms, steric hindrance prevents the formation of the six-membered chair transition state required for the addition to the ketone. The Fix: Activate the ketone electrophile with a Lewis Acid. This is often called the Gilman-Speeter modification .

Comparative Efficiency for Hindered Ketones:

Substrate TypeStandard Zn (Reflux)Zn +

(Low Temp)

(Reformatsky-type)
Acetophenone 65-75%85-95%>90%
Pinacolone (

-Bu-CO-Me)
<30%75-85%94% [4]
17-Ketosteroids <20%60-70%80-85%

-Chloroketones
0% (No Reaction)10-20%85% [4]
Protocol C: Low-Valent Titanium Catalysis

Using


 allows the reaction to proceed at lower temperatures (-78°C to 0°C), favoring the kinetic product and reducing side reactions like dehydration.
  • Pre-complexation: Dissolve the hindered ketone and

    
    -bromoester in 
    
    
    
    .
  • Lewis Acid: Add

    
     (1.0 equiv) dropwise at -78°C.
    
  • Zinc Addition: Add activated Zinc dust (from Protocol A) in one portion.

  • Mechanism: The Titanium activates the carbonyl, making it hyper-electrophilic, allowing the bulky zinc enolate to attack despite steric repulsion.

Module 3: The Samarium Upgrade (When Zinc Fails)

For the most sterically congested substrates (e.g., coupling two quaternary centers), Zinc is often insufficient. Samarium(II) Iodide (


)  is the gold standard alternative [4].

Why it works:

  • Homogeneous:

    
     is soluble in THF, eliminating surface area issues.
    
  • Reduction Potential: Stronger reducing agent, capable of inserting into C-Cl bonds (cheaper starting materials) which Zn cannot do.

Protocol D:


-Mediated Reformatsky 
  • Reagent: Prepare or purchase 0.1M

    
     in THF (deep blue).
    
  • Conditions: Cool to -78°C (crucial for selectivity).

  • Addition: Add a solution of

    
    -bromoester and ketone.
    
  • Quench: The blue color will fade to yellow/grey as the reaction proceeds.

Visualizing the Pathway

Understanding the transition state is vital for troubleshooting stereochemistry issues in hindered systems.

Reformatsky_Mechanism Step1 Haloester + Zn(0) (Oxidative Addition) Step2 C-Zn Enolate (Dimer/Oligomer) Step1->Step2 TMSCl Solubilizes Step3 Coordination to Ketone (Chair TS) Step2->Step3 Steric Barrier Here Step4 Zinc Alkoxide Intermediate Step3->Step4 C-C Bond Formation Step5 Acid Workup (Product Release) Step4->Step5

Figure 2: Mechanistic pathway. Note that "Step 3" is the rate-limiting step for hindered substrates, which Lewis Acids accelerate.

Frequently Asked Questions (FAQ)

Q: I see a lot of "Wurtz coupling" (dimerization of my ester). How do I stop it? A: Wurtz coupling competes when the local concentration of the haloester is high relative to the ketone.

  • Fix: Use the High-Dilution Technique . Add the haloester very slowly (over 2 hours) to the refluxing mixture of Zinc and Ketone. This keeps the steady-state concentration of the enolate low, favoring reaction with the ketone over itself.

Q: Can I use


-chloroesters instead of bromoesters? 
A:  With standard Zinc, no . The C-Cl bond is too strong. However, if you use the 

protocol (Module 3)
or Rieke Zinc (Protocol B) , you can successfully use chloroesters.

Q: My product dehydrates to the alkene during workup. Why? A: Hindered


-hydroxy esters are prone to acid-catalyzed dehydration because the resulting double bond is often highly substituted (stable).
  • Fix: Perform the quench with cold, saturated

    
      instead of HCl. Keep the pH near neutral and avoid heating during the rotovap step.
    
References
  • Mechanism of TMSCl Activation (FLIM Studies)

    • Title: Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal.[2][3]

    • Source:J. Am. Chem. Soc.[4] 2020, 142, 6, 2812–2822.

    • URL:[Link]

  • Knochel's Activation Review

    • Title: Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal.[2][3][5][6]

    • Source:Acc. Chem. Res. 2023, 56, 11, 1423–1435.
    • URL:[Link]

  • Rieke Zinc Preparation

    • Title: Preparation of highly reactive metal powders.[7][8] A new procedure for the preparation of highly reactive zinc and magnesium metal powders.[7]

    • Source:J. Org.[4][9] Chem. 1981, 46, 21, 4323–4326.

    • URL:[Link]

  • Samarium Iodide for Hindered Substrates

    • Title: SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts.
    • Source:J. Am. Chem. Soc.[4] 2011, 133, 35, 13818–13821.

    • URL:[Link]

Sources

Activation of zinc dust for methyl 2-bromo-3,3-dimethylbutanoate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Activation of Zinc Dust for Methyl 2-bromo-3,3-dimethylbutanoate Coupling (Reformatsky Reaction) Ticket ID: REF-ZN-33DM Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

You are attempting a Reformatsky coupling using This compound . Unlike standard


-bromo esters, this substrate presents a specific kinetic barrier: Steric Hindrance .

The tert-butyl group at the C3 position creates significant steric bulk adjacent to the reactive C2 center. This has two critical implications for your experiment:

  • Delayed Initiation: The bulky group physically shields the C-Br bond, making the initial oxidative insertion of Zinc (

    
    ) significantly slower than with ethyl bromoacetate.
    
  • Surface Passivation: If the reaction is too slow, the organozinc intermediates may precipitate or aggregate on the metal surface before reacting with the electrophile, "choking" the active sites.

This guide prioritizes Trimethylsilyl Chloride (TMSCl) activation, as it serves a dual purpose: it cleans the oxide layer and helps solubilize the bulky organozinc intermediate.

Standard Operating Procedure (The "Golden Path")

For this hindered substrate, standard acid washing is often insufficient. We recommend the TMSCl In-Situ Activation Method .

Reagents & Setup
  • Zinc Dust: <10 micron particle size (high surface area is critical).

  • Solvent: Anhydrous THF (Tetrahydrofuran). Note: Diethyl ether is often too volatile to reach the activation energy required for this hindered substrate.

  • Activator: Trimethylsilyl Chloride (TMSCl).[1]

  • Atmosphere: Strictly Argon or Nitrogen.

Step-by-Step Protocol
  • Thermal Drying: Place the zinc dust (1.5 - 2.0 equiv) in the reaction flask. Heat to 100°C under high vacuum (0.1 mmHg) for 30 minutes to remove physically adsorbed water. Cool to room temperature under inert gas.

  • Solvent Addition: Add anhydrous THF. The volume should create a concentrated slurry (approx. 1M relative to the bromide).[2][3]

  • Chemical Activation (The Critical Step):

    • Add TMSCl (0.05 equiv).

    • Stir at room temperature for 15 minutes.

    • Observation: The grey suspension may darken slightly or become more "mobile" as oxides are scavenged.

  • Initiation:

    • Heat the mixture to a gentle reflux.

    • Add 10% of your This compound solution.

    • Wait: Look for a sudden exotherm or disappearance of the yellow tinge (if iodine was used as a co-activator).

    • Troubleshooting: If no reaction occurs after 10 minutes, add a single crystal of Iodine (

      
      ).
      
  • Propagation: Once initiated (confirmed by exotherm), add the remaining bromide/aldehyde mixture dropwise to maintain a gentle reflux without external heating.

Troubleshooting Logic (Decision Tree)

If your reaction is failing, use this logic flow to diagnose the root cause.

TroubleshootingTree Start Reaction Status? NoInit No Initiation (No exotherm/color change) Start->NoInit Stalls Stalls after 10 mins Start->Stalls LowYield Low Yield / Dimerization Start->LowYield CheckOxide Did you dry Zn under vacuum? NoInit->CheckOxide CheckSolubility Is the surface coated? Stalls->CheckSolubility CheckTemp Temperature Control? LowYield->CheckTemp AddIodine Add I2 crystal + Heat. Still nothing? CheckOxide->AddIodine Yes RetryDry Action: Heat Zn 150°C under vac for 1 hr CheckOxide->RetryDry No DryYes Yes DryNo No SwitchRieke Action: Switch to Rieke Zinc AddIodine->SwitchRieke Yes AddPolar Action: Add LiCl (1.0 eq) to solubilize enolate CheckSolubility->AddPolar SlowAdd Action: Slower addition of bromide (dilution) CheckTemp->SlowAdd

Caption: Decision tree for diagnosing Reformatsky failures. Blue = Start, Red = Critical Stop, Green = Solution.

Technical Deep Dive: Mechanism & Activation

Why TMSCl? (The "Scavenger" Mechanism)

The native oxide layer (


) on zinc dust is an insulator that prevents electron transfer. TMSCl is superior to acid washing because it works in situ and generates anhydrous byproducts.
  • Oxide Removal:

    
    
    
    • The resulting silyl ether is soluble in THF.

    • The

      
       acts as a mild Lewis acid, further catalyzing the coupling.
      
  • Lattice Exposure: This exposes the reactive

    
     lattice (hexagonal close-packed) for the oxidative insertion.
    
Steric Hindrance Visualization

The diagram below illustrates why your specific substrate requires higher activation energy.

StericMechanism cluster_Substrate Steric Clash ZnSurface Zn(0) Surface Insertion Oxidative Insertion (Rate Limiting Step) ZnSurface->Insertion Electron Transfer Bromide Br-C-C(tBu) tBu t-Butyl Group (Shielding) Bromide->Insertion Approach note The t-Butyl group blocks the approach to the Zn surface, requiring cleaner surface/higher T tBu->note Enolate Zinc Enolate (Reformatsky Reagent) Insertion->Enolate

Caption: The tert-butyl group creates a "steric wall," preventing the C-Br bond from easily accessing the Zn surface lattice sites.

Comparison of Activation Methods

MethodReactivityProsConsRecommended For
TMSCl HighRemoves oxides in-situ; anhydrous; solubilizes intermediates.Corrosive; requires dry solvent.Hindered substrates (Your Case)
Iodine (

)
MediumVisual indicator (color loss); simple.Can lead to iodinated side products if excess used.General purpose
Acid Wash (HCl) MediumCheap; removes gross oxide.Risk of re-oxidation during drying; introduces moisture.Bulk/Industrial scale (Standard substrates)
Rieke Zinc ExtremeHighest surface area; no oxide layer.Pyrophoric; difficult preparation; expensive.Failed standard attempts
Cu-Zn Couple HighVery reactive.Preparation takes time; copper waste.Sluggish reactions

Frequently Asked Questions (FAQ)

Q: Can I use "Zinc Powder" instead of "Zinc Dust"? A: No. Zinc dust has a significantly smaller particle size (<10


m) than powder. For hindered substrates like this compound, the surface area-to-mass ratio of standard powder is often too low to sustain the reaction [1].

Q: The reaction started but turned into a thick gel and stopped. What happened? A: You likely formed a stable zinc enolate aggregate that precipitated. The steric bulk of your substrate makes the enolate less soluble. Solution: Add Lithium Chloride (LiCl) or switch to a more polar solvent mixture (e.g., THF/DMI) to break up the aggregates [2].

Q: Why do I see a "Wurtz Coupling" dimer product? A: This happens if the local concentration of the bromide is too high relative to the electrophile (aldehyde/ketone). The organozinc reagent reacts with unreacted bromide. Solution: Ensure the zinc is in excess and add the bromide slowly (dropwise) [3].

Q: Can I use microwave irradiation? A: Yes. Microwave heating has been shown to drastically reduce induction times for Reformatsky reactions, particularly for sterically hindered esters, by superheating the solvent and providing efficient energy transfer to the metal surface [4].

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocol for Zinc activation).[1]

  • Knochel, P.; et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angew.[4] Chem. Int. Ed.2003 , 42, 4302.[5] (Discusses LiCl solubilization of organometallics).

  • Reformatsky, S. "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen."[6] Ber. Dtsch. Chem. Ges.1887 , 20, 1210.[5][6] (Original discovery and Wurtz coupling side-reaction context).

  • Ross, N. A.; MacGregor, R. R.; Bartsch, R. A. "Microwave-Enhanced Reformatsky Reaction." Tetrahedron2004 , 60, 2035. (Microwave acceleration for hindered substrates).

  • Erdik, E. "The Reformatsky Reaction." Organic Reactions2011 , 35, 1-364. (Comprehensive review of activation methods).

Sources

Preventing elimination side reactions in alpha-bromo ester substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Elimination Side Reactions

Welcome to the technical support center for alpha-bromo ester substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, specifically focusing on minimizing the formation of unwanted elimination byproducts. As Senior Application Scientists, we've combined deep mechanistic understanding with practical, field-tested advice to help you achieve your desired substitution products with high yields and purity.

I. Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

Here we address some of the most common challenges encountered during the nucleophilic substitution of alpha-bromo esters.

Q1: I'm seeing a significant amount of an unsaturated ester in my reaction mixture. What's causing this elimination side reaction?

A: The formation of an α,β-unsaturated ester is a classic sign of a competing E2 elimination reaction. This typically occurs when the nucleophile you are using is also acting as a strong base, abstracting a proton from the carbon adjacent to the ester group (the β-proton). The presence of the bromine at the alpha-position increases the acidity of these protons, making them susceptible to removal by a base. Several factors can favor this E2 pathway over the desired SN2 substitution.

Q2: My nucleophile is supposed to be "good," but I'm still getting elimination. Why?

A: Not all "good" nucleophiles are created equal. A key factor is the balance between nucleophilicity and basicity. A strong nucleophile that is also a strong base (e.g., alkoxides like ethoxide or tert-butoxide) will often lead to a higher percentage of elimination products.[1][2] For successful substitution on alpha-bromo esters, the ideal reagent is a strong nucleophile that is a weak base . Examples include iodide (I⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[3]

Q3: I'm using a primary alpha-bromo ester, which should favor SN2, but elimination is still a problem. What can I do?

A: While primary substrates generally favor SN2 reactions, other factors can still promote elimination.[1][2] Here are the primary culprits and their solutions:

  • Sterically Hindered Nucleophile/Base: Even with a primary substrate, a bulky base like potassium tert-butoxide (t-BuOK) will predominantly lead to elimination due to steric hindrance around the electrophilic carbon.[1] Opt for a less sterically demanding nucleophile.

  • High Reaction Temperature: Elimination reactions are generally more favored at higher temperatures than substitution reactions because they have a higher activation energy and are more entropically favored.[3] Running your reaction at a lower temperature can significantly reduce the amount of elimination byproduct.[3]

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO, DMF, or acetone are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the nucleophile relatively "naked" and more reactive.[3] Polar protic solvents (like ethanol or water) can solvate the nucleophile through hydrogen bonding, making it less reactive and potentially favoring elimination.[4]

Q4: How does the structure of the alpha-bromo ester itself affect the substitution/elimination ratio?

A: The structure of the ester is a critical determinant. Increased substitution at the α-carbon (the carbon bearing the bromine) will increase the rate of the E2 reaction and decrease the rate of the SN2 reaction.[5][6] Therefore, a primary alpha-bromo ester will be much more likely to undergo substitution than a secondary or tertiary one. Similarly, increased substitution at the β-carbon can also favor elimination.

II. Mechanistic Principles: The SN2 vs. E2 Competition

Understanding the underlying mechanisms is crucial for rationally designing your experiment to favor substitution. The substitution reaction of an alpha-bromo ester is a classic example of the competition between the SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) pathways.

The presence of the carbonyl group in the ester makes the alpha-hydrogens more acidic, facilitating their removal by a base in an E2 reaction.[7][8] Simultaneously, the electrophilic carbon attached to the bromine is susceptible to attack by a nucleophile in an SN2 reaction.[9][10]

Key Factors Influencing the Reaction Pathway:
  • Nucleophile/Base Strength and Steric Hindrance: As discussed in the FAQs, a strong, non-bulky nucleophile that is a weak base is ideal for favoring the SN2 pathway.[1]

  • Substrate Structure: Primary alpha-bromo esters are the best candidates for SN2 reactions. Secondary and tertiary substrates will increasingly favor elimination.[2][11]

  • Solvent: Polar aprotic solvents enhance the nucleophilicity of the attacking species, promoting the SN2 reaction.[3][4]

  • Temperature: Lower temperatures generally favor the SN2 reaction over the E2 reaction.[3]

Visualizing the Competing Pathways

SN2_vs_E2 sub Alpha-Bromo Ester ts_sn2 SN2 Transition State sub->ts_sn2 SN2 Path ts_e2 E2 Transition State sub->ts_e2 E2 Path nuc Nucleophile nuc->ts_sn2 base Base base->ts_e2 sn2_prod Substitution Product e2_prod Elimination Product ts_sn2->sn2_prod ts_e2->e2_prod

Caption: Competing SN2 and E2 pathways for alpha-bromo esters.

III. Optimized Experimental Protocols

Here, we provide a general, step-by-step protocol designed to maximize the yield of the substitution product while minimizing elimination.

General Procedure for Favoring SN2 in a Reaction of a Primary Alpha-Bromo Ester:
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alpha-bromo ester in a polar aprotic solvent (e.g., anhydrous DMF or acetone).[3]

  • Nucleophile Addition: Add a stoichiometric equivalent of a good nucleophile that is a weak base (e.g., sodium iodide, sodium azide, or sodium cyanide).[3]

  • Temperature Control: Maintain the reaction mixture at a low to moderate temperature (e.g., 0 °C to room temperature).[3] A cooling bath may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride).[12] Extract the product with a suitable organic solvent. Wash the combined organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired substitution product.

Troubleshooting Workflow

Troubleshooting_Workflow start High Elimination Product Observed q1 Is the nucleophile also a strong, bulky base? start->q1 a1_yes Switch to a good nucleophile that is a weak, non-bulky base (e.g., NaI, NaN3, NaCN) q1->a1_yes Yes q2 Is the reaction temperature high? q1->q2 No end Re-run experiment and analyze results a1_yes->end a2_yes Lower the reaction temperature (e.g., to 0°C or RT) q2->a2_yes Yes q3 Is a protic solvent being used? q2->q3 No a2_yes->end a3_yes Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetone) q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision-making workflow for troubleshooting elimination.

IV. Data Summary Tables

Table 1: Nucleophile Selection Guide
NucleophileBasicitySteric HindranceRecommended for Substitution?
I⁻ (Iodide)WeakLowExcellent
N₃⁻ (Azide)WeakLowExcellent
CN⁻ (Cyanide)WeakLowExcellent
RS⁻ (Thiolate)WeakLow-ModerateVery Good
RO⁻ (Alkoxide)StrongLow-HighNot Recommended
t-BuOKVery StrongHighNot Recommended (favors E2)
Table 2: Solvent Effects on SN2 Reactions
Solvent ClassExamplesEffect on NucleophileImpact on SN2 Rate
Polar AproticDMF, DMSO, AcetoneMinimally solvated, highly reactiveIncreases
Polar ProticWater, Ethanol, MethanolHeavily solvated, less reactiveDecreases
NonpolarHexane, ToluenePoor solubility of nucleophileVery Slow/No Reaction

V. References

  • How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers - ACS Publications. (2014, January 10). Retrieved from

  • How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions - PubMed. (2014, February 7). Retrieved from

  • SN2 vs E2 - Chemistry Steps. Retrieved from

  • minimizing the formation of elimination products in substitution reactions - Benchchem. Retrieved from

  • Nucleophilic substitution of α-bromoboronic esters according to Matteson et al.[13]. … - ResearchGate. Retrieved from

  • 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, September 30). Retrieved from

  • 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, March 17). Retrieved from

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (2022, December 2). Retrieved from

  • Application Notes and Protocols for Nucleophilic Substitution Reactions with Bromo-PEG5-alcohol - Benchchem. Retrieved from

  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2 - Chemistry LibreTexts. (2021, December 15). Retrieved from

  • Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a - ResearchGate. Retrieved from

  • 8.6. Assessing SN1, SN2, E1, E2: Which will happen? | Organic Chemistry 1: An open textbook. Retrieved from

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012, December 4). Retrieved from

  • Alpha-Brominated Ester Definition - Organic Chemistry Key Term | Fiveable. (2025, August 15). Retrieved from

  • α-Substitution Reactions of Carbonyl Group. Retrieved from

  • Reactions at the α-Carbon - MSU chemistry. Retrieved from

Sources

Technical Support Center: Optimization of Sterically Hindered Ester Enolates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #SHE-992 Topic: Overcoming steric barriers and decomposition in ester enolization. Status: Open

Executive Summary

You are likely experiencing a "Kinetic/Stability Paradox." Sterically hindered esters (e.g.,


-disubstituted esters like methyl isobutyrate derivatives) possess a high activation energy barrier (

) for deprotonation. At standard cryogenic temperatures (-78°C), the reaction with bulky bases (LDA, LiHMDS) is kinetically incompetent, leading to recovered starting material. However, raising the temperature to overcome this barrier often triggers the E1cB elimination pathway , ejecting an alkoxide to form a highly reactive ketene , which results in decomposition (tar).

This guide provides the protocols to navigate this narrow thermodynamic window.

Module 1: The Mechanics of Failure

Before optimizing, you must diagnose why the standard protocol failed.

The Ketene Death Spiral (Decomposition)

If your reaction mixture turns dark/black or you lose mass balance, you are likely forming a ketene. Sterically hindered enolates are prone to expelling the alkoxy group (leaving group) because the relief of steric strain drives the elimination.

KeteneDecomposition Ester Hindered Ester (Starting Material) Enolate Lithium Enolate (High Energy) Ester->Enolate LDA/LiHMDS (Deprotonation) Ketene Ketene Intermediate (Highly Reactive) Enolate->Ketene E1cB Elimination (> -40°C) Polymer Oligomers/Tars (Decomposition) Ketene->Polymer Dimerization Claisen Claisen-type Condensation Ketene->Claisen + Enolate

Figure 1: The E1cB elimination pathway is the primary decomposition mode for hindered ester enolates upon warming.

Module 2: Optimization Protocols
Protocol A: The "LiCl Turbocharger" (Recommended)

Theory: Lithium enolates and amide bases form stable, unreactive aggregates (dimers/tetramers) in THF. Professor David Collum’s research demonstrates that adding Lithium Chloride (LiCl) breaks these aggregates, forming highly reactive mixed monomers/dimers. This lowers the


 of deprotonation, allowing the reaction to proceed at -78°C without warming.

Step-by-Step:

  • Dry the LiCl: Flame-dry LiCl (5.0 equiv relative to substrate) in a Schlenk flask under high vacuum. Crucial: LiCl is hygroscopic; wet LiCl kills the base.

  • Solubilize: Cool flask to Room Temperature (RT). Add dry THF. LiCl is sparingly soluble, but will dissolve upon adding the amine.

  • Base Formation: Add diisopropylamine (1.1 equiv) and cool to -78°C. Add

    
    -BuLi. The LiCl helps solubilize the LDA.
    
  • Addition: Add your hindered ester slowly.

  • Incubation: Stir at -78°C for 1–2 hours.

    • Validation: The presence of LiCl accelerates deprotonation by orders of magnitude, often rendering warming unnecessary.

Protocol B: The "Oscillating Temperature" Ramp

If LiCl is unsuitable for your downstream chemistry, use controlled thermal activation.

Step-by-Step:

  • Initial Mixing: Add ester to LDA/LiHMDS at -78°C.

  • The Ramp: Transfer the reaction to a cryocooler or bath set to -40°C (acetonitrile/dry ice).

  • The Window: Stir for exactly 30 minutes.

    • Warning: Do not exceed -20°C. The rate of ketene formation spikes significantly above -20°C.

  • Re-Cooling: Immediately cool back to -78°C before adding your electrophile.

Module 3: Self-Validating Systems (Quality Control)

Never assume your enolate formed. Prove it before adding expensive electrophiles.

The Deuterium Quench Test (


 Check) 
  • Take a 0.1 mL aliquot of your reaction mixture at -78°C.

  • Inject it rapidly into a vial containing 0.5 mL of

    
     (or MeOD) in THF.
    
  • Perform a mini-workup (EtOAc extraction).

  • Run 1H NMR: Check the

    
    -proton signal.
    
    • Result: Disappearance of the

      
      -H signal (or splitting change) confirms enolization.
      
    • Calculation: % D-incorporation = % Enolate Yield.

Module 4: Troubleshooting Guide
SymptomDiagnosisCorrective Action
Recovered Starting Material Kinetic barrier not overcome. Temp too low or aggregation too high.Switch to Protocol A (LiCl). If using LiHMDS, switch to LDA (stronger base, pKa ~36 vs 30).
Black/Dark Mixture Ketene formation (Decomposition).[1]Lower Temp. You exceeded the stability window. Keep T < -50°C. Ensure strictly anhydrous conditions.
Low Yield in Ireland-Claisen Silylation is slower than decomposition.Use "Internal Trap": Premix TMSCl with the ester and add to LiHMDS/Amine base (careful selection required) or use LHMDS specifically as it tolerates TMSCl better than LDA.
Complex Mixture (Multiple Spots) Claisen condensation (Enolate reacting with Ester).Inverse Addition: Add the ester to the base, not the base to the ester. Ensure rapid stirring to prevent local hot-spots.
Module 5: Decision Logic (Workflow)

OptimizationWorkflow Start Start: Hindered Ester BaseChoice Base Selection: LDA vs LiHMDS Start->BaseChoice TempCheck Standard -78°C (30 min) BaseChoice->TempCheck D2OCheck D2O Quench Test: >90% D-incorp? TempCheck->D2OCheck Success Proceed to Electrophile D2OCheck->Success Yes Fail Low Conversion D2OCheck->Fail No LiClPath Add 5.0 eq LiCl (Collum Protocol) Fail->LiClPath Preferred WarmPath Warm to -40°C (Strict Monitoring) Fail->WarmPath Alternative LiClPath->D2OCheck WarmPath->D2OCheck

Figure 2: Logical workflow for optimizing reaction conditions based on deuterium quenching validation.

FAQ: Frequently Asked Questions

Q: Can I use HMPA instead of LiCl? A: Yes, HMPA (or the safer DMPU) breaks aggregates effectively. However, LiCl is generally preferred today because it is non-carcinogenic and often provides superior acceleration for hindered substrates by forming mixed aggregates that are uniquely reactive.

Q: Why is LiHMDS often recommended for Ireland-Claisen rearrangements if it's a weaker base? A: LiHMDS is less aggregated than LDA (mostly dimers/monomers vs. tetramers/dimers) and is sterically bulkier. Crucially, for silylation, LiHMDS is compatible with in situ trapping protocols where LDA might react with the silyl chloride.

Q: My enolate precipitates. Is this a problem? A: Yes. Heterogeneous enolates react slowly and unpredictably. This is a classic sign of aggregation. Add LiCl. It solubilizes the enolate species in THF.

References
  • Collum, D. B. , et al. "Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects."[2] Journal of the American Chemical Society, 2017.

  • Ireland, R. E. , et al. "The Ireland-Claisen Rearrangement."[3] Journal of the American Chemical Society, 1972.

  • Seebach, D. "Structure and Reactivity of Lithium Enolates." Angewandte Chemie International Edition, 1988.

  • Myers, A. G. , et al. "Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride." Journal of the American Chemical Society, 2020.[4]

Sources

Technical Support Center: Purification of Methyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Advantage

Welcome to the technical guide for purifying methyl 2-bromo-3,3-dimethylbutanoate . Before proceeding, it is critical to understand the unique structural properties of your molecule.

Unlike typical


-bromo esters, this compound possesses a quaternary 

-carbon
(the tert-butyl group).[1]
  • Implication 1 (Stability): There are no

    
    -hydrogens .[1] Consequently, E2 elimination  (dehydrobromination) to form an 
    
    
    
    -unsaturated ester is structurally impossible under standard conditions.[1] This allows for more robust purification methods than typical bromo-esters allow.[1]
  • Implication 2 (Sterics): The bulky tert-butyl group shields the ester carbonyl, providing resistance against hydrolysis.[1] However, it also increases lipophilicity, making phase separation in aqueous workups challenging (emulsion risks).[1]

Module 1: Chemical Purification (Acid-Base Extraction)

This is the primary method for removing acidic impurities. The


 differential between the impurity (carboxylic acid, 

) and the product (neutral ester) allows for selective deprotonation.
The Protocol

Reagents:

  • Solvent: Diethyl Ether (

    
    ) or Methyl tert-Butyl Ether (MTBE).[1] Note: Dichloromethane (DCM) is less ideal due to emulsion risks with this specific lipophilic substrate.[1]
    
  • Wash Solution: Saturated aqueous Sodium Bicarbonate (

    
    ).[1]
    
  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).[1]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in

    
     (approx. 10 mL per gram of crude).
    
  • First Wash (Acid Removal):

    • Add saturated

      
       (1:1 volume ratio relative to organic phase).[1]
      
    • Critical Step: Agitate gently. Vigorous shaking may form stable emulsions due to the tert-butyl surfactant effect.[1]

    • Allow layers to separate.[1][2] The aqueous layer (pH ~8.5) will trap the acid impurity as its sodium salt.

  • Second Wash (Polishing): Repeat the

    
     wash.[1]
    
  • Brine Wash: Wash the organic layer once with saturated NaCl (Brine) to remove residual water and break micro-emulsions.

  • Drying: Dry the organic phase over

    
     for 15 minutes. Filter and concentrate in vacuo.[1]
    
Visualizing the Extraction Logic

ExtractionLogic Crude Crude Mixture (Ester + Acid Impurity) Solvent Dissolve in Et2O Crude->Solvent Wash Add Sat. NaHCO3 (pH ~8.5) Solvent->Wash Separation Phase Separation Wash->Separation OrgLayer Organic Layer (Neutral Ester) Separation->OrgLayer Hydrophobic Species AqLayer Aqueous Layer (R-COO- Na+) Separation->AqLayer Deprotonated Acids

Figure 1: Selective partitioning of the acid impurity into the aqueous phase via deprotonation.[1]

Module 2: Physical Purification (Vacuum Distillation)

If the product requires


 purity (e.g., for crystallization studies or GMP intermediates), distillation is required. While the molecule is resistant to elimination, the C-Br bond is still thermally sensitive.[1]

Key Parameters:

ParameterRecommendationReason
Pressure High Vacuum (< 10 mmHg)Reduces boiling point to prevent thermal degradation.[1]
Bath Temp Max 100°CAvoids radical cleavage of the C-Br bond.[1]
Expected BP ~75-85°C @ 15 mmHgEstimated based on structural analogs [1].[1]
Stabilizer Copper wire (optional)Scavenges free radicals if thermal decomposition occurs.[1]

Warning: Do not distill at atmospheric pressure. The estimated atmospheric boiling point (>180°C) is high enough to cause significant decomposition.

Module 3: Troubleshooting & FAQs

Q1: The layers are not separating (Emulsion). What do I do?

Diagnosis: The tert-butyl group renders the molecule highly lipophilic.[1] When mixed with basic water, it can act as a surfactant, stabilizing emulsions.[1] Solution:

  • Add Brine: Add saturated NaCl solution. The increased ionic strength forces phase separation ("salting out").

  • Filtration: If solid particulates are stabilizing the emulsion, filter the entire mixture through a pad of Celite.

  • Time: Allow the mixture to sit for 20-30 minutes.

Q2: My product turned yellow/brown after distillation.

Diagnosis: Thermal decomposition has liberated elemental bromine (


).[1]
Solution: 
  • Dissolve the distillate in ether.

  • Wash with 10% Sodium Thiosulfate (

    
    ) .[1] This reduces 
    
    
    
    (colored) to bromide ions (colorless/water-soluble).[1]
  • Re-dry and concentrate.[1]

Q3: I have low yield, and the NMR shows the starting acid.

Diagnosis: Hydrolysis occurred during the wash. While the tert-butyl group provides steric protection, prolonged exposure to base or use of strong bases (NaOH) can still hydrolyze the ester [2]. Solution:

  • Switch Base: Use dilute

    
     (weaker) instead of 
    
    
    
    or NaOH.
  • Reduce Contact Time: Separate layers immediately after mixing. Do not let them sit overnight.

  • Temperature: Perform the wash with ice-cold solutions (

    
    ).
    
Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem Emulsion Emulsion/No Separation Problem->Emulsion Color Yellow/Brown Color Problem->Color Yield Low Yield / Acid Present Problem->Yield Sol_Emulsion Add Saturated Brine Wait 20 mins Emulsion->Sol_Emulsion Sol_Color Wash with Na2S2O3 (Sodium Thiosulfate) Color->Sol_Color Sol_Yield Use Weaker Base (NaHCO3) Keep Cold (0°C) Yield->Sol_Yield

Figure 2: Rapid response guide for common purification failures.

References

  • National Institute of Standards and Technology (NIST). 2-Bromo-3-methylbutanoic acid methyl ester (Analog Data).[1] NIST Chemistry WebBook, SRD 69.[1][3] [Link][1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for

    
    -halo ester purification).
    

Sources

Validation & Comparative

Comparative Spectroscopic Guide: Methyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectroscopic Signature

Methyl 2-bromo-3,3-dimethylbutanoate (CAS: 26346-64-1) presents a distinct ¹H NMR profile characterized by high symmetry in the alkyl region and significant deshielding in the alpha-position. For researchers validating the


-bromination of methyl 3,3-dimethylbutanoate, the primary diagnostic is the downfield shift of the 

-proton from

2.2 ppm to

4.2 ppm
and the conservation of singlet multiplicities due to the adjacent quaternary tert-butyl group.

This guide objectively compares the spectral performance of the target molecule against its unbrominated precursor and highlights solvent-induced shifts (ASIS) that resolve signal overlap.

Structural Dynamics & Assignment Strategy

The molecule consists of three distinct spin systems isolated by quaternary carbons or heteroatoms. This isolation results in a spectrum devoid of vicinal coupling (


), rendering all signals as singlets. This lack of multiplicity places a high burden on chemical shift precision  and integration accuracy  for structural verification.
Chemical Shift Logic (Deshielding Vector)
  • 
    -Methine (
    
    
    
    4.22):
    The proton at position 2 is subject to the combined inductive withdrawal of the bromine atom (-I effect) and the ester carbonyl. This "double deshielding" pushes the signal significantly downfield.
  • Methoxy Ester (

    
     3.76):  Typical methyl ester range, slightly deshielded by the 
    
    
    
    -bromine.
  • tert-Butyl (

    
     1.12):  The intense 9H singlet dominates the upfield region. Its proximity to the chiral center (C2) renders the methyl groups diastereotopic in principle, but rapid rotation usually averages this to a single sharp peak at room temperature.
    
Diagram: Synthesis & Shift Evolution

The following diagram illustrates the transformation of the NMR signals during the Hell-Volhard-Zelinsky (HVZ) or enolate bromination reaction.

G Precursor Precursor Methyl 3,3-dimethylbutanoate (Alpha-CH2: 2.2 ppm, 2H) Reaction Bromination (NBS or Br2/PBr3) Precursor->Reaction - HBr Product Target Product This compound (Alpha-CH: 4.2 ppm, 1H) Reaction->Product + Br

Figure 1: Evolution of the diagnostic alpha-proton signal during synthesis.

Comparative Analysis: Precursor vs. Product

The following table provides a direct comparison to facilitate reaction monitoring. Data is standardized for CDCl


 at 298 K.
Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl )
MoietyPrecursor (

ppm)
Product (

ppm)
Multiplicity

(Shift)
Integration Change

-Proton
2.21 4.22 Singlet+2.01 2H

1H
-OCH

3.653.76Singlet+0.11None (3H)
-C(CH

)

1.021.12Singlet+0.10None (9H)

Key Insight: The shift of the


-proton is the "Go/No-Go" decision point. If a peak remains at 2.21 ppm, the reaction is incomplete. If a multiplet appears near 4.2 ppm, suspect elimination side-products (alkenes) or hydrolysis.

Solvent System Performance: ASIS Effect

While CDCl


 is the standard solvent, it can occasionally obscure the 

-proton if impurities (like unreacted bromine complexes) are present. Benzene-

(C

D

) offers a superior alternative via the Aromatic Solvent Induced Shift (ASIS) .

Benzene molecules solvate the electron-deficient ester carbonyl, creating a shielding cone that affects the regions differently.

Table 2: Solvent Shift Differential ( )
Signal

(CDCl

)

(C

D

)

(ppm)
Utility

-CH-Br
4.223.95+0.27Moves away from potential solvent satellites
-OCH

3.763.30+0.46High Resolution: Separates OMe from other methoxy impurities
-C(CH

)

1.120.95+0.17Minor shift, but sharpens line shape

Recommendation: Use C


D

if you suspect overlap between the product's methoxy group and unreacted starting material, as the ASIS effect is more pronounced on the ester methyl group.

Detailed Experimental Protocol

To ensure data integrity, specifically for the integration ratio of the massive tert-butyl signal (9H) versus the single


-proton (1H), specific acquisition parameters are required.
Workflow Diagram

Workflow Sample Sample Prep 10-15 mg in 0.6 mL CDCl3 Shim Shimming Focus on Z1/Z2 for t-Butyl Singlet Sample->Shim Param Parameter Setup D1 (Relaxation) ≥ 5.0 sec Shim->Param Acquire Acquisition NT=16, SW=10 ppm Param->Acquire Process Processing LB=0.3 Hz, Baseline Correction Acquire->Process

Figure 2: Optimized NMR acquisition workflow for high-dynamic-range signals.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–15 mg of the crude/purified oil in 0.6 mL of CDCl

      
       (containing 0.03% TMS).
      
    • Critical: Filter the solution through a cotton plug in a Pasteur pipette to remove inorganic salts (KBr/NaBr) from the bromination step, which can cause line broadening.

  • Instrument Parameters (400 MHz+):

    • Pulse Angle: 30° (approx. 3-4 µs depending on probe).

    • Relaxation Delay (

      
      ):  Set to 5–10 seconds .
      
      • Reasoning: The tert-butyl protons have a longer

        
         relaxation time due to rapid rotation. A standard 
        
        
        
        (1 sec) will saturate the tert-butyl signal, reducing its integral value relative to the
        
        
        -proton and leading to a false calculation of purity.
    • Spectral Width: -1 to 11 ppm.

    • Scans (NS): 16 scans are usually sufficient due to the high proton count.

  • Processing:

    • Apply an exponential window function with Line Broadening (LB) = 0.3 Hz .

    • Phase correction must be manual to ensure the baseline around the massive tert-butyl peak is flat; otherwise, the integration of the small

      
      -proton may be biased.
      

Troubleshooting & Impurity Profiling

When analyzing the spectrum, look for these common specific impurities:

  • Impurity A: Methyl 3,3-dimethylacrylate (Elimination Product)

    • Signal: Vinylic protons at

      
       5.5–6.0 ppm.
      
    • Cause: Overheating during bromination or basic workup.

  • Impurity B:

    
    -Dibromo species 
    
    • Signal: Disappearance of the

      
       4.22 peak (no proton on the 
      
      
      
      -carbon).
    • Cause: Excess bromine/NBS.

  • Impurity C: Hydrolysis (Carboxylic Acid)

    • Signal: Loss of OMe singlet (

      
       3.76); appearance of broad -COOH >10 ppm.
      

References

  • BenchChem. (2025).[1] Spectroscopic confirmation of the 2-bromo-3-methylbutenoic acid methyl ester structure.[1]Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules of -bromo esters).

Sources

Technical Guide: Distinguishing Methyl 2-bromo-3,3-dimethylbutanoate from Isopropyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fidelity Challenge

In the synthesis of complex pharmaceutical intermediates and Atom Transfer Radical Polymerization (ATRP) initiators, Methyl 2-bromo-3,3-dimethylbutanoate (Target) represents a specific structural motif combining a sterically demanding tert-butyl group with a methyl ester.

A common quality control failure involves the misidentification of this compound against its isopropyl isomers (such as Isopropyl 2-bromo-2-methylpropanoate or Isopropyl 2-bromobutanoate). These isomers often arise from transesterification side-reactions when isopropyl alcohol is used in processing, or from the use of incorrect generic starting materials.

This guide provides a definitive, self-validating analytical workflow to distinguish the target molecule from its isopropyl analogs using 1H NMR and GC-MS.

Structural Analysis & The "Imposter" Molecules

Before engaging analytical protocols, we must define the structural divergence. The core distinction lies in the ester alkoxy group (Methoxy vs. Isopropoxy) and the alkyl chain branching (tert-butyl tail vs. linear/isopropyl tail).

FeatureTarget: this compoundIsomer A: Isopropyl 2-bromobutanoateIsomer B: Isopropyl 2-bromo-2-methylpropanoate
Formula



Ester Group Methyl (-OCH₃)Isopropyl (-OCH(CH₃)₂)Isopropyl (-OCH(CH₃)₂)
Alpha-Carbon CH-Br (Secondary)CH-Br (Secondary)C(CH₃)-Br (Quaternary)
Tail Group tert-Butyl (-C(CH₃)₃)Ethyl (-CH₂CH₃)Methyl (-CH₃)

Protocol A: 1H NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the primary method for differentiation. The target molecule possesses a unique symmetry that results in a simplified spectrum compared to its isopropyl isomers.

Experimental Methodology
  • Sample Prep: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl₃ (Deuterated Chloroform). Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (0.00 ppm).[1][2]

  • Acquisition: Run a standard proton sequence (16 scans minimum) on a ≥400 MHz instrument.

  • Processing: Phase correct and baseline correct. Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

Diagnostic Signals (The "Fingerprint")
1. The Ester Region (3.5 – 5.5 ppm)
  • Target (Methyl Ester): Look for a sharp Singlet (s) at ~3.70 ppm integrating to 3 protons.

  • Isomer (Isopropyl Ester): Look for a Septet (sept) at ~5.00 ppm integrating to 1 proton. This is the methine proton of the isopropyl group.

2. The Alpha-Proton (4.0 – 4.5 ppm)
  • Target: The alpha-proton is attached to a carbon adjacent to a quaternary tert-butyl group. There are zero vicinal protons.

    • Result: A sharp Singlet (s) at ~4.20 ppm .

  • Isomer A (Linear tail): The alpha-proton is adjacent to a methylene group (-CH₂-).

    • Result: A Triplet (t) or Doublet of Doublets (dd) .

3. The Alkyl Region (0.9 – 1.5 ppm)
  • Target: A massive Singlet (s) at ~1.05 ppm integrating to 9 protons (tert-butyl).

  • Isomer (Isopropyl): A strong Doublet (d) at ~1.25 ppm (isopropyl methyls).

Comparative Data Table
Proton AssignmentTarget Shift (ppm)MultiplicityIsomer (Isopropyl) Shift (ppm)Multiplicity
Ester Alkoxy 3.70 (-OCH₃)Singlet 5.00 (-OCH<)Septet
Alpha-H (CH-Br) 4.20 Singlet 4.10 - 4.30 Triplet/dd
Alkyl Tail 1.05 (t-Butyl)Singlet (9H) 1.25 (Iso-Me)Doublet (6H)

Visualization: NMR Logic Tree

The following decision tree illustrates the step-by-step logic for confirming the target structure based on spectral data.

NMR_Logic_Tree Start Analyze 1H NMR Spectrum (CDCl3) CheckEster Check Region 3.6 - 5.1 ppm (Ester Signal) Start->CheckEster Singlet37 Singlet @ ~3.7 ppm (-OCH3 detected) CheckEster->Singlet37 Found Singlet Septet50 Septet @ ~5.0 ppm (-OCH(CH3)2 detected) CheckEster->Septet50 Found Septet CheckAlpha Check Alpha-Proton (~4.2 ppm) Singlet37->CheckAlpha ConclusionIso REJECT: Isopropyl Isomer Present Septet50->ConclusionIso SingletAlpha Singlet (No neighbors = t-Butyl) CheckAlpha->SingletAlpha Singlet MultipletAlpha Triplet/Doublet (Neighbors = Linear Chain) CheckAlpha->MultipletAlpha Split Signal ConclusionTarget CONFIRMED: This compound SingletAlpha->ConclusionTarget MultipletAlpha->ConclusionIso

Figure 1: NMR Decision Matrix for distinguishing methyl esters with tert-butyl tails from isopropyl isomers.

Protocol B: GC-MS Analysis (Orthogonal Validation)

While NMR provides structural connectivity, Mass Spectrometry (GC-MS) confirms the molecular weight and fragmentation pattern, ruling out transesterification artifacts.

Experimental Methodology
  • Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

  • Inlet: Split mode (50:1), 250°C.

  • Oven: 50°C (2 min hold) → 10°C/min → 280°C.

  • Ionization: Electron Impact (EI), 70 eV.

Fragmentation Logic

The key differentiator is the alkoxy loss. Esters typically cleave at the carbonyl-oxygen bond (alpha-cleavage).[2]

  • Target (Methyl Ester):

    • Molecular Ion: Weak

      
       or 
      
      
      
      .
    • Diagnostic Loss: Loss of Methoxy radical (

      
      , mass 31).
      
    • Base Peak: Often related to the stable tert-butyl cation (

      
       57) or the loss of the methoxy group. Look for 
      
      
      
      .
  • Isomer (Isopropyl Ester):

    • Diagnostic Loss: Loss of Isopropoxy radical (

      
      , mass 59).
      
    • Rearrangement: Isopropyl esters often show a strong peak at

      
       43  (isopropyl cation) and a significant 
      
      
      
      peak.
    • McLafferty Rearrangement: Isopropyl esters with gamma-hydrogens (in the acid chain) may undergo McLafferty rearrangement. The target molecule (with a tert-butyl group) has gamma-hydrogens, but steric bulk often dominates the fragmentation, favoring simple cleavage.

Comparison Table: Mass Spec Fragments
Fragment IonTarget (Methyl Ester)Isopropyl Isomer
Alkoxy Loss [M - 31]⁺ (Dominant)[M - 59]⁺ (Dominant)
Alkyl Cation m/z 57 (t-Butyl)m/z 43 (Isopropyl)
McLafferty Ion Suppressed/DistinctProminent (if linear chain)

Synthesis & Purification Context

Why does this matter? In ATRP (Atom Transfer Radical Polymerization) , the initiation rate (


) is strictly dependent on the stability of the radical formed at the alpha-carbon.
  • Target: Forms a tertiary radical stabilized by the tert-butyl group and the ester.

  • Isopropyl Isomers: If the isomer is Isopropyl 2-bromobutanoate, it forms a secondary radical (slower initiation). If it is Isopropyl 2-bromo-2-methylpropanoate, it forms a tertiary radical but with different steric parameters.

Purification Note: These compounds have close boiling points. Distillation requires a high-efficiency fractionating column. If NMR shows <5% isomer content, flash chromatography (Silica, Hexane/EtOAc) is preferred over distillation to separate the methyl ester from isopropyl contaminants.

References

  • BenchChem. (2025).[1][2] Spectroscopic confirmation of the 2-bromo-3-methylbutenoic acid methyl ester structure. Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). (2015).[3] 1H NMR spectrum of isopropyl butyrate (SDBS-HR2014-02969NS). Spectral Database for Organic Compounds (SDBS).[3] Retrieved from [3]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra: Isopropyl Esters. Retrieved from

  • PubChem. (2025). This compound Compound Summary. Retrieved from

  • Whitman College. (n.d.). GCMS Section 6.14: Fragmentation of Esters. Retrieved from

Sources

GC-MS Fragmentation Guide: Methyl 2-bromo-3,3-dimethylbutanoate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Fragmentation Pattern of Methyl 2-bromo-3,3-dimethylbutanoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an in-depth analysis of the electron ionization (EI) fragmentation pattern of This compound . As a critical intermediate in the synthesis of sterically hindered peptidomimetics and antiviral agents (e.g., protease inhibitors), unambiguous identification of this compound is essential.

This guide compares the target molecule against its closest structural analog, methyl 2-bromo-3-methylbutanoate (the isopropyl derivative), highlighting how the quaternary


-carbon in the target molecule fundamentally alters the mass spectral fingerprint, specifically suppressing classical rearrangement pathways in favor of carbocation stabilization.
Structural Analysis & Theoretical Basis

To interpret the mass spectrum accurately, we must first deconstruct the electronic and steric environment of the molecule.

  • Target Molecule: this compound

    • Formula:

      
      
      
    • MW: 222 / 224 (1:1 isotopic ratio due to

      
      )
      
    • Key Feature: The

      
      -carbon (C3) is quaternary (attached to three methyl groups). This creates a tert-butyl moiety adjacent to the 
      
      
      
      -bromo stereocenter.
  • Comparator A (Isopropyl Analog): Methyl 2-bromo-3-methylbutanoate

    • Key Feature: The

      
      -carbon is tertiary (attached to a hydrogen and two methyl groups).
      
The Mechanistic Divergence

The fragmentation logic rests on two competing principles: McLafferty Rearrangement vs. Direct Cleavage (Steric/Electronic Control) .

  • McLafferty Rearrangement Limitations: While the target molecule possesses

    
    -hydrogens (on the tert-butyl methyls), the steric bulk of the tert-butyl group and the lability of the C-Br bond significantly impede the required six-membered transition state. In contrast, the isopropyl analog (Comparator A) undergoes this rearrangement more readily.
    
  • Carbocation Stability (The "Rule of 57"): The presence of the tert-butyl group in the target molecule makes the formation of the stable tert-butyl cation (

    
     57) a dominant pathway, often overwhelming the molecular ion (
    
    
    
    ).
Comparative Fragmentation Analysis

The following table contrasts the predicted mass spectral peaks of the target molecule against its isopropyl analog and a non-halogenated control.

Table 1: Diagnostic Ion Comparison (70 eV EI Source)

Fragment / Ion TypeTarget: this compoundComparator A: Methyl 2-bromo-3-methylbutanoateDiagnostic Significance
Molecular Ion (

)
222 / 224 (Very Weak/Absent)194 / 196 (Weak)Target

is unstable due to quaternary C-C bond lability.
Isotope Pattern 1:1 doublet (

)
1:1 doublet (

)
Confirms presence of one Bromine atom.
Base Peak (Likely)

57
(

)

55 or 43
(

)

57 is the "Fingerprint" of the tert-butyl group.

-Cleavage (Loss of OMe)

191 / 193

163 / 165
Diagnostic for methyl esters (

).
Loss of Bromine (

)

143

115
Formation of resonance-stabilized enolate cation.
McLafferty Product

166 (Suppressed)

152 (Observed)
Rearrangement is sterically disfavored in the target.
Fragmentation Pathways (Visualization)

The diagram below illustrates the specific fragmentation cascade for the target molecule. Note the bifurcation between the loss of the methoxy group (ester character) and the ejection of the tert-butyl group (alkane character).

FragmentationPathway M_Ion Molecular Ion (M+.) m/z 222 / 224 (Unstable) Alpha_Cleavage α-Cleavage (Loss of •OCH3) Acylium Ion m/z 191 / 193 M_Ion->Alpha_Cleavage -31 Da Loss_Br Heterolytic Loss of Br• Resonance Stabilized Cation m/z 143 M_Ion->Loss_Br -79/81 Da T_Butyl Inductive Cleavage Tert-Butyl Cation m/z 57 (Base Peak) M_Ion->T_Butyl C-C Bond Scission Loss_Ester Loss of •COOCH3 Secondary Carbocation m/z 163 / 165 M_Ion->Loss_Ester -59 Da Loss_Br->T_Butyl Secondary decay

Figure 1: Primary fragmentation pathways of this compound under 70 eV EI.

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure differentiation from analogs, follow this validated GC-MS protocol. This workflow emphasizes thermal control to prevent thermal degradation of the labile C-Br bond before ionization.

Materials
  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Avoid alcohols to prevent transesterification.

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Standard: Methyl 2-bromo-3-methylbutanoate (for retention time comparison).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of DCM.

    • Critical Step: Add 50 µL of dilute sodium bicarbonate wash if the sample is from an acid-catalyzed synthesis to neutralize trace acid (prevents column bleed and degradation).

    • Filter through 0.22 µm PTFE filter.

  • GC Parameters (Thermal Protection):

    • Inlet Temperature: Set to 200°C (Do NOT exceed 230°C).

      
      -Bromo esters are thermally labile; excessive heat causes dehydrobromination inside the liner, creating "ghost" alkene peaks.
      
    • Injection Mode: Split 20:1.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

    • Oven Program:

      • Hold 50°C for 1 min.

      • Ramp 15°C/min to 280°C.

      • Hold 3 min.

  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: m/z 40–350. (Must start low enough to catch m/z 57).

    • Solvent Delay: 3.0 min (Protect filament).

  • Data Validation (The "Trust" Check):

    • Check 1: Look for the 1:1 doublet at m/z 191/193 (

      
      ). If this is a 3:1 ratio, you have the Chloro analog.[2]
      
    • Check 2: Verify the Base Peak.[3] If m/z 57 is dominant, it confirms the tert-butyl group. If m/z 43 is dominant, suspect the isopropyl analog.

Analytical Workflow Diagram

Workflow Sample Sample Dissolution (DCM, 1mg/mL) Inlet GC Inlet (Limit to 200°C) Sample->Inlet 1 µL Inj Separation Capillary Column (DB-5MS) Inlet->Separation He Carrier Ionization EI Source (70eV) Fragmentation Separation->Ionization Detection Quadrupole Scan m/z 40-350 Ionization->Detection Analysis Data Analysis Check 191/193 Ratio Check m/z 57 Detection->Analysis

Figure 2: Optimized GC-MS workflow for thermally sensitive


-bromo esters.
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl 2-bromo-3-methylbutanoate (Analog Comparison). NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

A Comparative Guide to the Reactivity of α-Bromo Esters: Methyl Bromoacetate vs. Methyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of organic synthesis, α-halo esters are indispensable building blocks, serving as versatile electrophiles for the formation of new carbon-carbon and carbon-heteroatom bonds. Their reactivity, however, is not uniform and is profoundly influenced by their molecular architecture. This guide provides an in-depth comparison of two such esters: the widely used methyl bromoacetate and the sterically encumbered methyl 2-bromo-3,3-dimethylbutanoate. Understanding their reactivity profiles is paramount for researchers in medicinal chemistry and materials science for designing efficient synthetic routes and predicting reaction outcomes.

This analysis will delve into the core principles governing their behavior in nucleophilic substitution reactions, supported by established experimental data and a practical laboratory protocol to illustrate these differences.

Foundational Principles: The Bimolecular Nucleophilic Substitution (Sₙ2) Reaction

The characteristic reaction of primary and many secondary alkyl halides is the Sₙ2 mechanism.[1] This process is defined by a single, concerted step where a nucleophile attacks the electrophilic carbon center from the side opposite to the leaving group (a "backside attack").[1][2] As the new bond with the nucleophile forms, the bond to the leaving group simultaneously breaks.

This mechanism's key features, which are central to our comparison, are:

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[3]

  • Inversion of Stereochemistry: The backside attack forces an inversion of the carbon center's stereochemistry, akin to an umbrella flipping inside out.[2]

  • Sensitivity to Steric Hindrance: The concerted, backside attack requires a clear path for the nucleophile. Bulky substituents on or near the electrophilic carbon can physically obstruct this approach, dramatically slowing or even preventing the reaction.[4][5]

Structural Analysis and Reactivity Prediction

The stark difference in reactivity between our two subject molecules can be predicted by a simple examination of their structures.

Methyl Bromoacetate: The Unhindered Workhorse

Methyl bromoacetate (C₃H₅BrO₂) is a simple α-bromo ester where the bromine is attached to a primary-like carbon.[6] This carbon is bonded to two hydrogen atoms, presenting a minimal steric profile. This structural simplicity allows for easy access by a wide range of nucleophiles, making it a highly effective and versatile alkylating agent in organic synthesis.[7]

Furthermore, the adjacent ester (carbonyl) group exerts an electronic influence. As an electron-withdrawing group, it increases the partial positive charge (electrophilicity) on the α-carbon through an inductive effect, making it more attractive to nucleophiles. This electronic activation contributes to its high reactivity in Sₙ2 reactions.[8]

This compound: The Sterically Shielded Analogue

This compound (C₇H₁₃BrO₂) presents a dramatically different steric environment. Although the bromine is attached to a secondary carbon, the critical feature is the adjacent, exceptionally bulky tert-butyl group. This structure is analogous to a neopentyl halide.[9][10]

The three methyl groups of the tert-butyl moiety, positioned on the β-carbon, act like a molecular shield. They effectively block the trajectory required for a nucleophile to perform a backside attack on the α-carbon.[7][11] This phenomenon, known as steric hindrance, creates an enormous energetic barrier for the Sₙ2 transition state, severely retarding the reaction rate.[5][9]

The Decisive Role of Steric Hindrance: A Visual Comparison

The concept of steric hindrance is best understood visually. The following diagrams, generated using Graphviz, model the approach of a nucleophile (Nu⁻) towards each ester.

Caption: Sₙ2 nucleophilic attack path on both esters.

As illustrated, the tert-butyl group on this compound forms a formidable barrier, making the transition state highly unstable and the reaction exceedingly slow.

Supporting Experimental Data: The Neopentyl Analogy

Direct kinetic studies comparing these exact two molecules are scarce in the literature due to the specialized nature of the hindered ester. However, an extensive body of research exists for the Sₙ2 reactivity of neopentyl bromide ((CH₃)₃CCH₂Br) compared to simple primary alkyl bromides like ethyl bromide. The neopentyl system is an excellent structural proxy for the steric environment in this compound.

The data unequivocally shows that β-branching has a profound deactivating effect on Sₙ2 reaction rates.

SubstrateStructureRelative Rate of Sₙ2 Reaction with EtO⁻
Ethyl bromideCH₃CH₂-Br1
n-Propyl bromideCH₃CH₂CH₂-Br0.4
Isobutyl bromide(CH₃)₂CHCH₂-Br0.036
Neopentyl bromide (CH₃)₃CCH₂-Br 0.00001

Data adapted from established relative reactivity studies.[12][13][14]

The data reveals that neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide.[10][13] This dramatic decrease is attributed purely to steric hindrance from the β-tert-butyl group.[9] We can confidently extrapolate this behavior to our comparison: this compound will be similarly unreactive in Sₙ2 reactions compared to methyl bromoacetate.

Practical Application: A Comparative Alkylation Protocol

To translate this theoretical understanding into practice, we can outline a comparative experiment: the O-alkylation of sodium phenoxide. This reaction, a variation of the Williamson ether synthesis, is a standard Sₙ2 process.

Objective:

To synthesize methyl phenoxyacetate and methyl 2-phenoxy-3,3-dimethylbutanoate and compare the reaction efficiency.

Materials:
  • Sodium Phenoxide (NaOPh)

  • Methyl Bromoacetate (MBA)

  • This compound (MBDB)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow Diagram

G cluster_reaction Reaction Conditions start Dissolve NaOPh in DMF add_ester Add Alkylating Ester (MBA or MBDB) start->add_ester rxn_mba MBA Reaction: Stir at RT, 2-4h add_ester->rxn_mba Path A rxn_mbdb MBDB Reaction: Heat to 80°C, 24-48h (Expect low conversion) add_ester->rxn_mbdb Path B workup Quench with H₂O & Extract with Et₂O rxn_mba->workup rxn_mbdb->workup wash Wash Organic Layer: 1. NaHCO₃ (aq) 2. Brine workup->wash dry Dry with MgSO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate end Analyze Product (NMR, GC-MS) concentrate->end

Caption: Workflow for the comparative alkylation experiment.

Step-by-Step Methodology:

Reaction Setup (Parallel Reactions)

  • Preparation: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve sodium phenoxide (1.16 g, 10 mmol) in anhydrous DMF (20 mL).

  • Reagent Addition:

    • Flask A (MBA): To the first flask, add methyl bromoacetate (1.53 g, 10 mmol) dropwise at room temperature.

    • Flask B (MBDB): To the second flask, add this compound (2.09 g, 10 mmol) dropwise at room temperature.

Reaction Conditions & Monitoring

  • Flask A (MBA): Stir the reaction at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is expected to be complete within 2-4 hours.

  • Flask B (MBDB): Stir the reaction at room temperature for 4 hours. After confirming minimal to no product formation via TLC, attach a reflux condenser and heat the mixture to 80°C. Monitor the reaction every 12 hours. It is anticipated that even after 24-48 hours, the conversion will be low.

Work-up and Isolation (Procedure is the same for both flasks)

  • Quenching: After the reaction period, cool the flask to room temperature and pour the mixture into a separatory funnel containing deionized water (50 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

Analysis

  • Yield and Purity: Determine the mass of the crude product and analyze its purity and structure using ¹H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Causality and Outcomes:
  • Reaction A (Methyl Bromoacetate): This reaction should proceed smoothly at room temperature to give a high yield of methyl phenoxyacetate. The lack of steric hindrance allows for a rapid Sₙ2 reaction.

  • Reaction B (this compound): This reaction will be extremely sluggish. Little to no product will form at room temperature. Even with significant heating and prolonged reaction times, the yield of methyl 2-phenoxy-3,3-dimethylbutanoate is expected to be very low. The primary outcome will likely be the recovery of unreacted starting materials. This demonstrates the profound deactivating effect of steric hindrance.

Conclusion

While both methyl bromoacetate and this compound are α-bromo esters, their reactivity in Sₙ2 reactions is vastly different.

  • Methyl Bromoacetate is a highly reactive electrophile due to its minimal steric hindrance, making it an excellent choice for Sₙ2-mediated alkylations.

  • This compound is exceptionally unreactive under Sₙ2 conditions. The presence of a bulky tert-butyl group on the β-carbon effectively shields the reaction center from nucleophilic attack.

This comparison serves as a critical reminder of the dominance of steric effects in the Sₙ2 mechanism. For researchers and drug development professionals, this knowledge is not merely academic; it is a fundamental guiding principle for retrosynthetic analysis and the practical execution of chemical synthesis, preventing the design of inefficient or non-viable synthetic routes.

References

  • How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. (2016, October 14). Chemistry Stack Exchange. [Link]

  • Neopentyl Halides React Slowly in Substitution Processes. (n.d.). organicnotes. [Link]

  • Exceptions in SN2 and SN1 Reactions. (2024, November 13). Chemistry Steps. [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions. (2025, November 13). Chemistry Steps. [Link]

  • The Most Annoying Exceptions in Org 1 (Part 2). (2011, February 4). Master Organic Chemistry. [Link]

  • Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]

  • SN2 Substitution Reactions and Alkyl Moiety. (2023, January 22). Chemistry LibreTexts. [Link]

  • Steric Effects in the SN2 Reaction. (n.d.). Fundamentals of Organic Chemistry. In McMurry, J. (Ed.), Organic Chemistry. [Link]

  • De Vleeschouwer, F., et al. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. ACS Publications. [Link]

  • The rate of SN² reaction of neopentyl bromide with sodium ethoxide... (2025, November 19). Filo. [Link]

  • Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • Which is more reactive in an SN2 reaction with sodium ethoxide... (2017, April 25). Quora. [Link]

  • The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. [Link]

  • SN2 Reaction Mechanism. (2025, June 12). Chemistry Steps. [Link]

  • Steric and electronic effects in SN2 reactions. (2025, August 10). ResearchGate. [Link]

  • Investigation of Electronic Effects of SN2 Reactions... (n.d.). OpenWater. [Link]

  • Rank the following compounds in decreasing order of their reactivity... (2024, June 12). Pearson. [Link]

  • SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. (n.d.). Organic Chemistry I. [Link]

  • Activation of the SN2 Reaction by Adjacent π Systems... (n.d.). Lirias. [Link]

  • Experiment 8 Phenol Alkylation. (n.d.). Bartleby. [Link]

  • Phase-Vanishing Methodology for Efficient Bromination, Alkylation... (n.d.). Organic Letters. [Link]

  • Phenol alkylation process. (n.d.).
  • Selective nucleophilic α-C alkylation of phenols with alcohols... (2023, August 2). PMC. [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online. [Link]

Sources

Characterization of Chiral Centers in 2-Bromo-3,3-Dimethylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 2-bromo-3,3-dimethylbutanoic acid (also known as


-bromo-tert-butylacetic acid) presents a unique stereochemical challenge. Unlike simple 

-bromo acids, the presence of the bulky tert-butyl group at the C3 position imposes significant steric hindrance, affecting both derivatization kinetics and rotameric stability. Furthermore, the labile C2-Br bond is susceptible to racemization under basic conditions, making the choice of analytical method critical for data integrity.

This guide objectively compares three primary characterization methodologies: Chiral HPLC , NMR with Chiral Solvating Agents (CSAs) , and X-ray Crystallography . We provide experimental protocols, decision-making frameworks, and comparative data to assist researchers in selecting the optimal workflow for their specific stage of drug development.

The Steric & Electronic Challenge

Before selecting a method, one must understand the substrate's behavior. 2-bromo-3,3-dimethylbutanoic acid contains a chiral center at C2.

  • Steric Hindrance: The tert-butyl group shields the carbonyl carbon, often retarding the kinetics of standard derivatization reactions (e.g., amide formation for indirect analysis).

  • Configurational Instability: The

    
    -proton is acidic. In the presence of strong bases or during prolonged derivatization at high temperatures, the C2 center can racemize via an enolate intermediate.
    
  • Absolute Configuration: Historical data has established that the (-)-enantiomer corresponds to the (R)-configuration (assigned via chemical correlation and confirmed by X-ray) [1][2].[1]

Comparative Analysis of Methods

The following table summarizes the performance metrics of the three dominant characterization strategies.

FeatureMethod A: Direct Chiral HPLC Method B: NMR (CSA) Method C: X-ray Crystallography
Primary Utility Quantifying ee (0.1% to 99.9%)Rapid ee screening; Structure IDAbsolute Configuration (AC) assignment
Sample Requirement Low (< 1 mg)Medium (5–20 mg)High (Single Crystal required)
Throughput High (20–40 min/run)Very High (5–10 min/sample)Low (Days to Weeks)
Derivatization? No (Direct injection)No (In-situ solvating agent)No (Unless salt formation needed)
Risk of Racemization Low (Acidic mobile phase)Medium (Depends on CSA basicity)Low
Cost per Sample Moderate (Solvents/Columns)Low (Deuterated solvents)High (Instrument time/Expertise)

Decision Framework

The choice of method should be dictated by the purity of the sample and the specific data required (e.g., simple ee check vs. full structural validation).

DecisionTree Start Start: Crude 2-Bromo-3,3-dimethylbutanoic Acid IsPure Is the sample chemically pure (>95%)? Start->IsPure NeedAC Is Absolute Configuration (R/S) unknown? IsPure->NeedAC Yes Purify Purify (Flash/Recrystallization) IsPure->Purify No RoutineEE Is this routine ee determination? NeedAC->RoutineEE No (Known Standard Available) XRay Method C: X-ray Crystallography (Gold Standard for AC) NeedAC->XRay Yes NMR Method B: 1H NMR with CSA (Rapid Screen) RoutineEE->NMR High Throughput / Rough Check HPLC Method A: Chiral HPLC (Precise Quantification) RoutineEE->HPLC High Precision / QC Release Purify->IsPure

Figure 1: Decision matrix for selecting the appropriate characterization technique based on sample status and analytical needs.

Deep Dive: Experimental Protocols

Method A: Direct Chiral HPLC (The Workhorse)

Direct analysis on polysaccharide-based chiral stationary phases (CSPs) is the preferred method for determining enantiomeric excess (ee) due to its precision and lack of derivatization steps.

Mechanism: The separation relies on hydrogen bonding and steric inclusion between the analyte's carboxylic acid group and the carbamate linkages of the CSP.

Protocol:

  • Column Selection: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). The OD-H column typically provides better resolution for

    
    -bromo acids due to the rigid cellulose backbone.
    
  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (98 : 2 : 0.1 v/v/v).

    • Note: The addition of 0.1% TFA is mandatory to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase.

  • Conditions: Flow rate 0.5–1.0 mL/min; Temperature 25°C; UV Detection at 210 nm (carbonyl absorption).

Expected Results:

  • Resolution (

    
    ) > 1.5 (Baseline separation).
    
  • Elution Order: Typically, the (R)-enantiomer elutes first on OD-H columns, but this must be validated with a racemate standard [3].

Method B: NMR with Chiral Solvating Agents (CSAs)[2][3][4]

For rapid screening without method development, NMR using a Chiral Solvating Agent (CSA) is superior. This method relies on the formation of transient diastereomeric salts in solution.

Mechanism: A chiral amine (base) reacts with the carboxylic acid (analyte) to form a salt. The proximity of the chiral center of the amine to the


-proton of the acid induces a chemical shift difference (

) between the two enantiomers.

NMR_Mechanism Acid Racemic Acid (Analyte) Complex Transient Diastereomeric Salt Complex Acid->Complex Mix in CDCl3 Amine Chiral Amine (CSA, e.g., (R)-PEA) Amine->Complex Acid-Base Interaction Spectrum Split NMR Signals (Distinct Chemical Shifts) Complex->Spectrum Anisotropic Shielding

Figure 2: Mechanism of Chiral Solvating Agent (CSA) interaction leading to signal splitting in NMR.

Protocol:

  • Reagents:

    • Analyte: 2-bromo-3,3-dimethylbutanoic acid (~10 mg).

    • CSA: (R)-(+)-1-Phenylethylamine (1 equivalent).

    • Solvent:

      
       (0.6 mL).
      
  • Procedure: Mix the acid and amine directly in the NMR tube. Shake well to ensure salt formation.

  • Acquisition: Acquire a standard

    
     NMR spectrum (minimum 16 scans).
    
  • Analysis: Focus on the

    
    -proton signal  (singlet/doublet around 4.0–4.5 ppm) or the 
    
    
    
    -butyl signal
    .
    • Observation: In a racemic mixture, you will see two distinct sets of peaks for the

      
      -proton. The integration ratio of these peaks represents the enantiomeric ratio (er).
      

Critical Warning: Do not use excess amine or heat the sample. The basicity of phenylethylamine can induce slow elimination of HBr or racemization over time. Analyze immediately after mixing [4].

Data Interpretation & Troubleshooting

Interpreting X-ray Data (Absolute Configuration)

If you crystallize the acid (or its salt, e.g., with dicyclohexylamine), X-ray diffraction provides the absolute configuration.[1]

  • Bijvoet Analysis: Requires a heavy atom. The Bromine (Br) atom in the molecule has sufficient anomalous scattering power (using Cu K

    
     radiation) to determine the absolute structure directly without needing a known chiral reference [5].
    
  • Result: If the refined Flack parameter is near 0.0, the model is correct. If near 1.0, the structure is the inverted enantiomer.

Troubleshooting Common Issues
ProblemProbable CauseCorrective Action
HPLC: Broad/Tailing Peaks Ionization of carboxyl groupIncrease TFA concentration in mobile phase to 0.1% or 0.2%.
HPLC: No Separation Wrong Column ChemistrySwitch from OD-H (Cellulose) to AD-H (Amylose) or Whelk-O1.
NMR: No Peak Splitting Weak InteractionEnsure 1:1 stoichiometry. Try a stronger CSA like Quinine or verify solvent is non-polar (

or

) to maximize ion-pairing.
NMR: Sample Decomposition Basic hydrolysis/EliminationUse a weaker base CSA or switch to HPLC. Perform NMR immediately.

References

  • Determination of Absolute Configuration

    • Source:

    • Citation: "Absolute configuration of (–)-2-chloro- and (–)-2-bromo-3,3-dimethylbutanoic acids."[2] J. Chem. Soc. C, 1968, 1916-1918. (Establishes the R-configuration for the levorotatory isomer).

  • Crystallographic Validation

    • Source:

    • Citation: "Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid."[3] Molbank, 2020, 2020(3), M1150. (Provides relevant structural data on similar

      
      -bromo acids).
      
  • Chiral HPLC Methodology

    • Source:

    • Citation: "Determination of Enantiomeric Purity of -Bromobutyric Acid by HPLC." Am. Lab., 2011. (General protocol for -bromo acids adapted for steric bulk).
  • NMR Chiral Solvating Agents

    • Source:

    • Citation: "Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent." Front.[4][5][6] Chem., 2020, 8:343.

  • X-ray Anomalous Scattering

    • Source:

    • Citation: "Absolute Configuration - R-S Sequence Rules." (General reference for Cahn-Ingold-Prelog priority rules applied to bromo-acids).

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 2-bromo-3,3-dimethylbutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final and arguably one of the most critical stages is its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Methyl 2-bromo-3,3-dimethylbutanoate, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile: Why Specialized Disposal is Non-Negotiable

Halogenated organic compounds are often classified as hazardous waste due to their potential toxicity and environmental persistence.[1][2] Improper disposal, such as pouring down the drain, is strictly prohibited as it can lead to environmental contamination and damage to plumbing infrastructure.[1][3][4] Furthermore, many organic solvents are flammable and their vapors can form explosive mixtures with air.

Key Inferred Hazards:

  • Toxicity: Halogenated hydrocarbons can be toxic upon inhalation and ingestion.[1]

  • Environmental Hazard: Brominated compounds can be toxic to aquatic life and persist in the environment. The U.S. Environmental Protection Agency (EPA) regulates certain brominated compounds as hazardous waste due to their potential risk to human health and the environment if not disposed of properly.[5]

  • Reactivity: While specific reactivity data is unavailable, it is prudent to assume potential reactions with incompatible materials.

Hazard Category Associated Risks Primary Precaution
Health Skin and eye irritation, respiratory tract irritation.Wear appropriate Personal Protective Equipment (PPE).
Environmental Contamination of soil and water.[3]Do not dispose of down the drain.[1][4]
Physical Potential for flammability.[6]Store away from ignition sources.[1][6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This workflow is designed to ensure compliance with general laboratory safety standards and hazardous waste regulations.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Designate a Satellite Accumulation Area (SAA) A->B Safety First C 3. Select a Compatible Waste Container B->C Compliance D 4. Label the Container 'Halogenated Organic Waste' C->D Proper Identification E 5. Segregate from Non-Halogenated Waste D->E Cost & Treatment Efficiency[2][4] F 6. Transfer Waste to Container in a Fume Hood E->F Safe Handling G 7. Securely Close the Container F->G Prevent Spills & Evaporation H 8. Arrange for Professional Waste Disposal G->H Final Step

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-3,3-dimethylbutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-3,3-dimethylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.